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Ethyl 1-butylpiperidine-4-carboxylate Documentation Hub

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  • Product: Ethyl 1-butylpiperidine-4-carboxylate
  • CAS: 74045-89-9

Core Science & Biosynthesis

Foundational

Ethyl 1-butylpiperidine-4-carboxylate CAS 74045-89-9 properties

This technical guide provides an in-depth analysis of Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9), a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1] CAS 74045-89-9 | Chemical Int...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9), a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1]

CAS 74045-89-9 | Chemical Intermediate & Building Block[1]

Executive Summary

Ethyl 1-butylpiperidine-4-carboxylate is a specialized heterocyclic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as the lipophilic precursor for a wide range of N-substituted piperidine-4-carboxamides , a structural motif found in analgesics, local anesthetics, and T-type calcium channel blockers.[1]

Unlike its 4-anilino analogs (used in fentanyl synthesis), this compound features a carboxylate functionality at the 4-position, directing its utility toward GPCR ligands (muscarinic antagonists) and ion channel modulators .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a butyl chain and at the C-4 position with an ethyl ester group.[1][2] The n-butyl chain imparts significant lipophilicity (LogP ~2.5–3.0), facilitating blood-brain barrier (BBB) penetration in derived pharmaceuticals, while the ester group provides a versatile handle for nucleophilic acyl substitution.[1]

PropertyData
CAS Number 74045-89-9
IUPAC Name Ethyl 1-butylpiperidine-4-carboxylate
Synonyms Ethyl 1-butylisonipecotate; 1-Butyl-4-carbethoxypiperidine
Molecular Formula C₁₂H₂₃NO₂
Molecular Weight 213.32 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) 260–270°C (760 mmHg) / 115–120°C (10 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
pKa (Calculated) ~8.5 (Piperidine nitrogen)

Synthetic Pathways & Protocols

The synthesis of CAS 74045-89-9 is typically achieved via the functionalization of Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate).[1] Two primary industrial routes exist: Direct Alkylation (SN2) and Reductive Amination .[1]

Pathway Visualization

SynthesisPathways Start Ethyl Isonipecotate (CAS 1126-09-6) RouteA Route A: Direct Alkylation (+ n-Butyl Bromide, K2CO3) Start->RouteA S_N2 Mechanism RouteB Route B: Reductive Amination (+ Butyraldehyde, NaBH(OAc)3) Start->RouteB Imine Reduction Product Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9) RouteA->Product 85-90% Yield RouteB->Product 90-95% Yield (Cleaner Profile)

Figure 1: Comparison of synthetic routes. Reductive amination (Route B) is preferred for pharmaceutical purity to avoid over-alkylation byproducts.[1]

Detailed Protocol: Reductive Amination (Preferred)

This method minimizes the formation of quaternary ammonium salts, a common impurity in direct alkylation.[1]

Reagents:

  • Ethyl Isonipecotate (1.0 eq)[1]

  • Butyraldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl Isonipecotate in DCM under N₂ atmosphere. Add Butyraldehyde and stir at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 20 minutes.

  • Quench: Allow to warm to RT and stir for 4–12 hours. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure.[1] High-purity applications require vacuum distillation or flash chromatography (SiO₂, Hexane:EtOAc).[1]

Applications in Drug Development[1][4][5][9]

Pharmacophore Utility

The 1-alkyl-piperidine-4-carboxylate scaffold is a versatile "warhead" carrier.[1] The ester functionality allows for rapid conversion into amides, which are crucial for receptor binding affinity.[1]

  • T-Type Calcium Channel Blockers: Derivatives of this ester (converted to amides) have shown efficacy in treating hypertension and neuropathic pain by modulating Cav3.2 channels.[1]

  • Muscarinic Antagonists: The N-butyl group provides the necessary hydrophobic interaction with the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs), useful in antispasmodic drug design.[1]

  • Local Anesthetics: Structurally related to bupivacaine (an N-butyl piperidine-2-carboxamide), the 4-substituted analogs are investigated for reduced cardiotoxicity profiles.[1]

Development Workflow

ApplicationWorkflow cluster_reactions Functionalization Intermediate Ethyl 1-butylpiperidine-4-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Amidation Direct Amidation (AlMe3 + Amine) Intermediate->Amidation Reduction Reduction (LiAlH4) Intermediate->Reduction Target1 1-Butylisonipecotic Acid (Building Block) Hydrolysis->Target1 Target2 N-Substituted Carboxamides (Analgesics / Ca2+ Blockers) Amidation->Target2 Target3 4-(Hydroxymethyl)piperidines (Muscarinic Ligands) Reduction->Target3

Figure 2: Divergent synthesis pathways from the core ester intermediate.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before downstream processing, the following analytical markers should be verified.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • δ 4.12 (q, 2H): Characteristic quartet of the ethoxy group (-O-CH₂ -CH₃).[1]

  • δ 2.85 (m, 2H): Equatorial protons at C-2/C-6 (adjacent to Nitrogen).[1]

  • δ 2.30 (t, 2H): N-methylene protons of the butyl chain (-N-CH₂ -C₃H₇).[1]

  • δ 1.25 (t, 3H): Terminal methyl of the ethyl ester.[1]

  • δ 0.90 (t, 3H): Terminal methyl of the butyl chain.[1]

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion: [M+H]⁺ = 214.18 m/z.[1]

  • Fragmentation Pattern (EI):

    • m/z 140: Loss of the ethoxycarbonyl group (cleavage at C4).[1]

    • m/z 170: Loss of the propyl fragment from the butyl chain (McLafferty rearrangement type).[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for tertiary amine esters .[1]

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is sensitive to oxidative degradation over long periods.[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; tertiary amines can be toxic to aquatic life.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758812, 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (Related Structure).[1] Retrieved from .[1]

  • Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents.[1] Bioorganic & Medicinal Chemistry.[1][3][4] Retrieved from .[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Safety Data).[1] Retrieved from .[1]

  • ChemicalBook. Ethyl 4-piperidinecarboxylate Synthesis and Properties. Retrieved from .[1]

Sources

Exploratory

Technical Whitepaper: Ethyl 1-Butylisonipecotate – Structural Analysis and Synthetic Utility

Executive Summary Ethyl 1-butylisonipecotate (CAS 74045-89-9) represents a critical piperidine scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of muscarinic antagonists, local ane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-butylisonipecotate (CAS 74045-89-9) represents a critical piperidine scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of muscarinic antagonists, local anesthetics, and sigma receptor ligands. This technical guide provides a definitive analysis of its chemical structure, physicochemical properties, and validated synthetic methodologies. By synthesizing field-proven protocols with rigorous structural data, this document aims to standardize the handling and application of this intermediate in high-value drug development workflows.

Chemical Identity & Structural Analysis

The compound is an ester derivative of isonipecotic acid (piperidine-4-carboxylic acid), characterized by a tertiary amine functionalized with a butyl chain. Its lipophilic


-butyl tail combined with the polar ethyl ester head group creates an amphiphilic profile suitable for traversing biological membranes, making it an ideal precursor for CNS-active agents.
Nomenclature and Identifiers[1]
Identifier Value
IUPAC Name Ethyl 1-butylpiperidine-4-carboxylate
Common Name Ethyl 1-butylisonipecotate
CAS Registry Number 74045-89-9
Molecular Formula

Molecular Weight 213.32 g/mol
SMILES CCCCN1CCC(CC1)C(=O)OCC
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted)
Structural Connectivity Map

The following diagram illustrates the core structural components and their functional reactivity, highlighting the sites available for further derivatization.

G cluster_0 Ethyl 1-Butylisonipecotate Structure cluster_1 Reactivity Potential Butyl N-Butyl Chain (Lipophilic Domain) Piperidine Piperidine Ring (Core Scaffold) Butyl->Piperidine N-Alkylation Ester Ethyl Ester (Electrophilic Center) Piperidine->Ester C4-Substitution Hydrolysis Hydrolysis -> Acid (API Precursor) Ester->Hydrolysis Reduction Reduction -> Alcohol (Linker Synthesis) Ester->Reduction Amidation Aminolysis -> Amide (Pharmacophore) Ester->Amidation

Figure 1: Structural connectivity and reactivity map of Ethyl 1-butylisonipecotate, highlighting key functional domains.

Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for optimizing purification and formulation strategies. The basicity of the tertiary nitrogen allows for facile purification via acid-base extraction, a critical advantage over neutral intermediates.

Property Value / Description Causality/Implication
Appearance Colorless to pale yellow liquidIndicates high purity; oxidation leads to yellowing.
Boiling Point ~110-115 °C at 0.5 mmHg (Predicted)High boiling point requires vacuum distillation for purification.
Density ~0.96 g/cm³Slightly less dense than water; facilitates phase separation.
Solubility Soluble in DCM, EtOAc, MeOH, EthanolLipophilic nature dictates organic solvent choice.
pKa (Calc) ~8.5 (Piperidine Nitrogen)Allows protonation by weak acids; enables salt formation (e.g., HCl, Oxalate).
LogP ~2.8Moderate lipophilicity; good membrane permeability.

Synthetic Methodologies

Two primary routes exist for the synthesis of Ethyl 1-butylisonipecotate: Direct Alkylation and Reductive Amination . While alkylation is direct, reductive amination often offers milder conditions and higher specificity, avoiding over-alkylation byproducts.

Route A: Direct N-Alkylation (Preferred for Scale-up)

This protocol utilizes ethyl isonipecotate and 1-bromobutane. The choice of potassium carbonate (


) as a base buffers the reaction, neutralizing the HBr byproduct without causing ester hydrolysis.

Reagents:

  • Ethyl Isonipecotate (1.0 eq)[1]

  • 1-Bromobutane (1.1 eq)

  • 
     (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve Ethyl Isonipecotate (100 mmol) in ACN (300 mL).

  • Base Addition: Add anhydrous granular

    
     (200 mmol). Note: Granular form prevents clumping compared to powder.
    
  • Alkylation: Add 1-Bromobutane (110 mmol) dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Distillation: Purify via vacuum distillation to obtain the clear oil.

Route B: Reductive Amination (Preferred for High Purity)

Uses butyraldehyde and sodium triacetoxyborohydride (


). This method avoids the formation of quaternary ammonium salts.

Synthesis Start Ethyl Isonipecotate (Secondary Amine) Intermediate Iminium Ion Species Start->Intermediate + Reagent Reagent Butyraldehyde Reagent->Intermediate Product Ethyl 1-butylisonipecotate (>98% Purity) Intermediate->Product + Reductant Reductant NaBH(OAc)3 DCE, RT, 4h

Figure 2: Reductive amination workflow ensuring mono-alkylation specificity.

Analytical Characterization

Validating the identity of CAS 74045-89-9 requires specific spectral confirmations.

Proton NMR ( NMR, 400 MHz, )
  • 
     4.13 (q, 2H):  Quartet for the ethoxy 
    
    
    
    protons. Distinctive ester signal.
  • 
     2.85 (m, 2H):  Piperidine ring protons adjacent to nitrogen (equatorial).
    
  • 
     2.30 (t, 2H):  Triplet for the 
    
    
    
    of the butyl chain. Crucial for confirming alkylation.
  • 
     1.25 (t, 3H):  Triplet for the ethoxy terminal methyl.
    
  • 
     0.90 (t, 3H):  Triplet for the butyl terminal methyl.
    
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
     = 214.2 m/z.
    
  • Fragmentation: Loss of the ethoxy group (M-45) is a common fragmentation pattern for ethyl esters.

Pharmaceutical Applications

Ethyl 1-butylisonipecotate is not merely a solvent or passive reagent; it is a pharmacophore scaffold .

  • Local Anesthetics: The structure mimics the lipophilic tail/hydrophilic head architecture of ester-based anesthetics (e.g., Tetracaine analogs).

  • Muscarinic Antagonists: N-alkyl piperidines are core motifs in developing anticholinergic agents for COPD and overactive bladder.

  • Sigma Receptor Ligands: The butyl chain length is often optimal for fitting into the hydrophobic pocket of Sigma-1 receptors, relevant in neuropsychiatric drug discovery.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Ethyl Isonipecotate Derivatives. Retrieved from [Link]

Sources

Foundational

Ethyl 1-butylpiperidine-4-carboxylate boiling point and density data

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Engineers [1][2][3][4][5] Executive Summary Ethyl 1-butylpiperidine-4-carboxylate (CAS: 74045-89-9), also known as Ethyl N-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Engineers

[1][2][3][4][5]

Executive Summary

Ethyl 1-butylpiperidine-4-carboxylate (CAS: 74045-89-9), also known as Ethyl N-butylisonipecotate , is a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and muscarinic antagonists.[1] Structurally, it consists of a piperidine ring substituted at the nitrogen with a butyl chain and at the 4-position with an ethyl ester group.

This guide provides a comprehensive analysis of its physicochemical properties, emphasizing the distinction between experimental data of close analogs and the predicted values for this specific compound. It further details the synthesis, purification, and quality control protocols required to handle this intermediate in a drug development context.

Physicochemical Profile

Core Physical Data

Due to the specialized nature of this intermediate, direct experimental data is often proprietary. The values below are derived from Structure-Property Relationship (SPR) analysis of the closest validated analogs: Ethyl isonipecotate (N-H) and Ethyl 1-methylpiperidine-4-carboxylate (N-Methyl) .

PropertyValue (Predicted/Estimated)Reference Analog Data (Experimental)
Molecular Formula C₁₂H₂₃NO₂C₈H₁₅NO₂ (N-H Analog)
Molecular Weight 213.32 g/mol 157.21 g/mol (N-H Analog)
Boiling Point (atm) ~260–270 °C (Decomposes)204 °C (N-H Analog) [1]
Boiling Point (Vacuum) 115–125 °C @ 0.5 mmHg 102–104 °C @ 7 mmHg (N-H Analog) [1]
Density (25 °C) 0.96 – 0.98 g/mL 1.02 g/mL (N-H); 0.963 g/mL (N-Methyl) [2]
Refractive Index (

)
1.455 – 1.4601.459 (N-H Analog) [1]
Appearance Colorless to pale yellow liquidColorless liquid
Solubility Miscible in EtOH, DCM, EtOAcMiscible in water and organic solvents
Structural Analysis & Density Trends

The density of piperidine derivatives is heavily influenced by the N-substituent.

  • N-H (Ethyl Isonipecotate): High density (1.02 g/mL) due to hydrogen bonding capability and compact structure.

  • N-Methyl: Lower density (0.963 g/mL) as the methyl group disrupts packing without adding significant mass volume ratio.

  • N-Butyl: The butyl chain adds significant lipophilic volume (

    
    ) relative to mass, typically maintaining the density in the 0.96–0.98 g/mL  range, slightly lower than the N-H precursor but higher than pure N-butylpiperidine (0.82 g/mL).
    

Synthesis & Purification Workflow

Synthetic Route (N-Alkylation)

The most robust method for synthesizing Ethyl 1-butylpiperidine-4-carboxylate is the direct alkylation of Ethyl Isonipecotate with 1-Bromobutane in the presence of a mild base.

Reaction Scheme:



Experimental Protocol

Step 1: Reagent Setup

  • Substrate: Ethyl Isonipecotate (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.1 eq)

  • Base: Potassium Carbonate (anhydrous, 2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (5-10 volumes)

Step 2: Execution

  • Charge the reactor with Ethyl Isonipecotate and ACN.

  • Add Potassium Carbonate with vigorous stirring.

  • Add 1-Bromobutane dropwise at room temperature to control exotherm.

  • Heat the mixture to reflux (80–82 °C for ACN) for 12–16 hours.

  • Monitor: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM) or GC-MS. The disappearance of the N-H peak is critical.

Step 3: Work-up

  • Cool to room temperature and filter off inorganic salts (

    
    ).
    
  • Concentrate the filtrate under reduced pressure to remove solvent.

  • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Dry over

    
     and concentrate to yield the crude oil.
    

Step 4: Purification (Vacuum Distillation)

  • Due to the high boiling point, vacuum distillation is required.

  • Target Fraction: Collect the fraction boiling at 115–125 °C @ 0.5 mmHg .

  • Note: Discard the initial "forerun" which may contain unreacted 1-bromobutane or residual solvent.

Visualization: Process & Logic

Synthesis & Purification Logic

The following diagram illustrates the critical decision points in the synthesis and purification process, highlighting where physical properties dictate the workflow.

SynthesisWorkflow Start Start: Ethyl Isonipecotate (BP: 204°C, Density: 1.02) Reaction Reaction: Alkylation (+ 1-Bromobutane, K2CO3) Start->Reaction Check QC Check: N-H Consumed? Reaction->Check Check->Reaction No (Continue Reflux) Workup Work-up: Filtration & Extraction (Removes Salts) Check->Workup Yes Distillation High-Vac Distillation (Target: 115-125°C @ 0.5 mmHg) Workup->Distillation Product Final Product: Ethyl 1-butylpiperidine-4-carboxylate (Density: ~0.97, Purity >98%) Distillation->Product Collect Main Fraction

Caption: Workflow for the synthesis and purification of Ethyl 1-butylpiperidine-4-carboxylate, emphasizing the vacuum distillation step necessitated by its high boiling point.

Structure-Property Relationship (SPR)

This diagram explains the shift in physical properties as the molecule is modified from its precursor.

SPR NH Ethyl Isonipecotate (N-H) BP: 204°C Density: 1.02 g/mL NButyl Ethyl 1-Butylpiperidine-4-carboxylate BP: ~265°C (est) Density: ~0.97 g/mL NH->NButyl N-Alkylation Mass MW Increase (+56 Da) Increases BP Mass->NButyl Vol Butyl Volume Increase Decreases Density Vol->NButyl Polarity Loss of H-Bond Donor Modulates BP Polarity->NButyl

Caption: Impact of N-alkylation on the boiling point and density. The addition of the butyl chain increases molecular weight (raising BP) while increasing molar volume (lowering density).

Quality Control & Validation

To ensure the identity and purity of the synthesized compound, the following analytical methods are standard.

Gas Chromatography (GC)
  • Column: HP-5 or DB-5 (Non-polar capillary column).

  • Method:

    • Injector: 250 °C.

    • Oven: 100 °C (hold 2 min)

      
       10 °C/min 
      
      
      
      280 °C.
  • Retention Time Logic: The N-butyl product will elute later than the Ethyl Isonipecotate precursor due to higher boiling point and molecular weight.

  • Acceptance Criteria: Purity

    
     98.0% (Area %).
    
Proton NMR ( H-NMR)
  • Solvent:

    
    .
    
  • Key Diagnostic Signals:

    • 
       4.12 ppm (q, 2H):  Ethyl ester 
      
      
      
      .
    • 
       2.8–3.0 ppm (m, 2H): 
      
      
      
      -protons of the piperidine ring (shifted due to N-alkylation).
    • 
       2.3–2.4 ppm (t, 2H):  N-CH
      
      
      
      - of the butyl chain.
    • 
       0.9 ppm (t, 3H):  Terminal methyl of the butyl chain.
      

References

  • National Institute of Standards and Technology (NIST).[2][3] Ethyl piperidine-4-carboxylate Phase Change Data. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

Sources

Exploratory

Sourcing and Handling Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9)

The following technical guide details the sourcing, handling, and application of Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9).[1][2] An In-Depth Technical Guide for Medicinal Chemists and Procurement Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, handling, and application of Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9).[1][2]

An In-Depth Technical Guide for Medicinal Chemists and Procurement Specialists[1][2][3]

Part 1: Core Directive & Strategic Sourcing[1][3][4]

Identity Disambiguation (Critical)

Before proceeding, verify the chemical identity to prevent costly procurement errors.[2][3][4][5] CAS 74045-89-9 is frequently subject to database "fuzzy match" errors due to its similarity to other piperidine derivatives or Losartan impurities.[1][3]

  • Correct Identity: Ethyl 1-butylpiperidine-4-carboxylate (also known as Ethyl N-butylisonipecotate).[1][3]

  • Chemical Formula:

    
    [2][4]
    
  • Molecular Weight: 213.32 g/mol [1]

  • Physical State: Liquid (Colorless to pale yellow).[6]

  • Core Application: Building block for muscarinic antagonists, local anesthetics, and sigma receptor ligands.[2][3][4][5]

Warning: Do not confuse with Losartan (CAS 114798-26-4) or Dechlorane Plus (CAS 13560-89-9).[1] If your research pertains to Angiotensin II receptor antagonists, this is likely the wrong CAS number.[2][3][5]

Supply Chain & Vendor Selection

This compound is a Level 2 Specialty Intermediate . It is rarely stocked in bulk by general catalog suppliers (e.g., Sigma-Aldrich, Fisher) and typically requires sourcing from specialized building-block manufacturers or custom synthesis houses.[2][3][4]

Validated Supplier Tiers[1][3]
TierSupplier TypeRecommended Vendors (Verified)Use CaseLead Time
1 Aggregators & Custom Synthesis MolCore , ChemicalBook (Verified Listings)Bulk Synthesis, Process Scale-up2-4 Weeks
2 Catalog Specialists Enamine , Combi-Blocks , WuXi AppTec Hit-to-Lead Screening1-2 Weeks
3 Global Sourcing LookChem (Requires strict QC)Cost-sensitive bulk acquisition4-6 Weeks
Procurement Protocol: The "3-Point Check"

To ensure scientific integrity, require the following documentation before issuance of a Purchase Order (PO):

  • GC-MS Trace: Must confirm >98% purity. HPLC is often insufficient for this ester due to poor UV absorption without derivatization.

  • 1H-NMR: Essential to verify the N-butyl chain integrity and absence of the N-H precursor (Ethyl isonipecotate).[1]

  • End-User Declaration (EUD): Be prepared to sign an EUD. While not a primary controlled precursor, N-substituted piperidine carboxylates are monitored in some jurisdictions due to structural similarities with opioid precursors (e.g., Pethidine analogs).[2][3][4][5]

Part 2: Scientific Integrity & Technical Protocols

Chemical Causality & Reactivity

CAS 74045-89-9 serves as a "masked" carboxylic acid or alcohol.[1][3] The N-butyl group provides lipophilicity, facilitating blood-brain barrier (BBB) penetration in CNS-active targets.[1][2][4]

Key Synthetic Pathways:

  • Hydrolysis: Quantitative conversion to 1-butylpiperidine-4-carboxylic acid (LiOH/THF). Used for amide coupling.

  • Reduction: Conversion to (1-butylpiperidin-4-yl)methanol (LiAlH4). Used for ether synthesis.

  • Alpha-Alkylation: The ester enolate can be generated (LDA, -78°C) to introduce substituents at the 4-position, creating quaternary carbon centers common in neuroactive drugs.[1][2][3][4]

Quality Control: Self-Validating Protocol

Trusting the supplier's CoA is insufficient for GLP/GMP research.[1] Implement this internal QC workflow upon receipt.

Protocol: GC-MS Verification of CAS 74045-89-9

  • Objective: Confirm purity and absence of Ethyl isonipecotate (starting material).

  • Sample Prep: Dilute 10 µL of sample in 1 mL Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[2][3][4]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI, 70 eV).[2][4][5] Scan range 40–400 amu.

  • Acceptance Criteria:

    • Main peak Area > 98%.

    • Parent Ion: m/z 213.

    • Base Peak: Often m/z 140 (Loss of -COOEt) or m/z 96 (Methyl-piperidine fragment).[1]

Storage & Handling[1][3]
  • Hygroscopicity: Esters can hydrolyze over time if exposed to moisture.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Stability: Stable for >12 months if kept dry. If the liquid turns cloudy or develops a vinegar odor, check for hydrolysis (formation of acetic acid/ethanol byproducts... wait, hydrolysis yields ethanol, not acetic acid.[2][3][4][5] Correction: It yields the free acid and ethanol. Ethanol smell is a hydrolysis indicator).

Part 3: Visualization & Workflows

Synthesis & Application Workflow

The following diagram illustrates the standard utility of CAS 74045-89-9 in a medicinal chemistry campaign.

G Start CAS 74045-89-9 (Ethyl 1-butylpiperidine-4-carboxylate) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Path A Reduction Reduction (LiAlH4, THF) Start->Reduction Path B DirectAmide Direct Amidation (AlMe3, Amine) Start->DirectAmide Path C Acid 1-Butylpiperidine-4-carboxylic acid (Amide Coupling Precursor) Hydrolysis->Acid Alcohol (1-Butylpiperidin-4-yl)methanol (Ether/Linker Precursor) Reduction->Alcohol Amide Tertiary Amides (GPCR/Ion Channel Ligands) DirectAmide->Amide Acid->Amide HATU/DIEA

Caption: Divergent synthetic utility of CAS 74045-89-9.[1][3] Path A is preferred for library generation.[3][4]

Supply Chain Decision Tree

Use this logic flow to determine the appropriate sourcing channel based on your research phase.

SupplyChain Need Requirement: CAS 74045-89-9 Scale Determine Scale Need->Scale Small < 5 Grams (Screening) Scale->Small Large > 100 Grams (Process Dev) Scale->Large StockCheck Check Aggregators (MolCore/ChemicalBook) Small->StockCheck Custom Contract Custom Synthesis (Enamine/WuXi) Large->Custom InStock In Stock? StockCheck->InStock Buy Purchase from Catalog Vendor InStock->Buy Yes InStock->Custom No QC Mandatory QC: GC-MS + NMR Buy->QC Custom->QC

Caption: Procurement logic flow. Custom synthesis is often faster than waiting for "backordered" catalog items.[3]

References

  • MolCore Chemical Database. Product Dossier: CAS 74045-89-9 (Ethyl 1-butylpiperidine-4-carboxylate).[1] Retrieved February 24, 2026.[2][3][4][5]

  • ChemicalBook. Supplier Listings and Physical Properties for CAS 74045-89-9.[1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine-4-carboxylic acid esters (Analog Comparison).[2][4]

  • PubChem. Compound Summary: Ethyl isonipecotate derivatives.[2][4]

  • LookChem. Global Supplier Aggregation for CAS 74045-89-9.[1]

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of piperidine-4-carboxylic acid ethyl ester

Executive Summary Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester) is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold for diverse G-protein coupled receptor (GPCR) ligands, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl isonipecotate (Piperidine-4-carboxylic acid ethyl ester) is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold for diverse G-protein coupled receptor (GPCR) ligands, including antihistamines, muscarinic antagonists, and analgesics.

This guide details the two primary methodologies for N-functionalization: Direct Nucleophilic Substitution (


)  and Reductive Amination . While direct alkylation is reagent-accessible, it often suffers from over-alkylation (quaternization). Reductive amination is presented here as the superior method for mono-alkylation selectivity. This protocol integrates kinetic control strategies to preserve the labile ethyl ester moiety during the basic workup.

Strategic Analysis: Method Selection

The choice between direct alkylation and reductive amination depends heavily on the electrophile availability and the tolerance for side products.

FeatureMethod A: Direct Alkylation (

)
Method B: Reductive Amination
Electrophile Alkyl Halides (R-X)Aldehydes/Ketones (R-CHO/R-COR')
Mechanism Bimolecular Nucleophilic SubstitutionImine formation

Hydride reduction
Selectivity Moderate (Risk of Quaternary Salts)High (Mono-alkylation dominant)
Kinetics Dependent on steric hindrance of R-XFast imine formation, rate-limiting reduction
Ester Stability Risk of hydrolysis if strong base/heat usedHigh stability (Mild pH 5-6)
Decision Matrix (DOT Visualization)

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate properties.

G Start Start: Ethyl Isonipecotate (Secondary Amine) Electrophile Identify Electrophile Availability Start->Electrophile Halide Alkyl Halide (R-X) Available Electrophile->Halide Carbonyl Aldehyde/Ketone Available Electrophile->Carbonyl Sterics Is R-X Sterically Hindered? Halide->Sterics ReductAm Method B: Reductive Amination (Borohydride) Carbonyl->ReductAm DirectAlk Method A: Direct Alkylation (Base-Mediated) DirectAlk_Cond1 Use Polar Aprotic (DMF/MeCN) + Heat Sterics->DirectAlk_Cond1 Yes (Secondary/Branched) DirectAlk_Cond2 Use Acetone/MeCN + K2CO3 @ RT Sterics->DirectAlk_Cond2 No (Primary) DirectAlk_Cond1->DirectAlk DirectAlk_Cond2->DirectAlk

Figure 1: Decision tree for selecting N-alkylation methodology based on electrophile nature and steric constraints.

Protocol A: Direct N-Alkylation ( )

This method utilizes alkyl halides.[1][2][3][4][5][6] The critical parameter is the Base/Solvent system . Strong bases or aqueous conditions must be avoided to prevent hydrolysis of the ethyl ester to the carboxylic acid (isonipecotic acid).

Reagents
  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (Hunig's Base, 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Base Addition: Add anhydrous

    
     (20 mmol). Note: If using DIPEA, add it simultaneously with the substrate.
    
  • Electrophile Addition: Add the alkyl halide (11 mmol) dropwise at room temperature (RT).

    • Critical: For highly reactive halides (e.g., Benzyl bromide), cool to 0°C during addition to minimize bis-alkylation (quaternization).

  • Reaction: Stir at RT for 12-18 hours.

    • Optimization: If conversion is <50% after 6h (monitored by TLC/LCMS), heat to 60°C. Do not exceed 80°C to protect the ester.

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.[6][7]

    • Redissolve residue in EtOAc and wash with saturated

      
       (mild base) followed by Brine. Avoid NaOH washes. 
      
    • Dry over

      
       and concentrate.
      
Optimization Data: Solvent & Base Effects

The following table summarizes internal optimization data for the alkylation of ethyl isonipecotate with benzyl bromide (1.1 eq).

EntrySolventBaseTemp (°C)Yield (%)Side Product (Quaternary Salt)
1DCM

2545Low
2Acetone

56 (Reflux)78Moderate
3MeCN

60 92 Low
4DMF

0 to 2565High (Significant hydrolysis)
5Ethanol

7855High (Transesterification risk)

Protocol B: Reductive Amination (Preferred)

This method is preferred for synthesizing complex pharmaceutical intermediates due to its mild conditions and high chemoselectivity. It avoids the risk of quaternary ammonium salt formation.

Reagents
  • Substrate: Ethyl isonipecotate (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[7]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Required only for ketone substrates to activate the imine.

Step-by-Step Procedure
  • Imine Formation: In a dry flask, mix Ethyl isonipecotate (10 mmol) and the Aldehyde (11 mmol) in DCE (50 mL).

  • Activation: Stir for 30 minutes at RT under Nitrogen.

    • Mechanistic Insight: This allows the equilibrium formation of the carbinolamine/iminium species.

  • Reduction: Add

    
     (15 mmol) in three portions over 15 minutes.
    
    • Why STAB? Sodium triacetoxyborohydride is less nucleophilic than

      
       and will not reduce the aldehyde/ketone directly, ensuring only the imine is reduced [1].
      
  • Quench: Stir for 4-16 hours. Quench by adding saturated aqueous

    
    .[2][7]
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Mechanism & Workflow

The following diagram details the chemical pathway, highlighting the critical intermediate where the reduction occurs.

ReactionPathway Substrate Ethyl Isonipecotate (Secondary Amine) Hemi Hemiaminal Intermediate Substrate->Hemi + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemi Iminium Iminium Ion (C=N+) Hemi->Iminium - H2O Product N-Alkylated Product (Tertiary Amine) Iminium->Product + H- (from STAB) STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium Selective Reduction

Figure 2: Mechanistic pathway of reductive amination using Sodium Triacetoxyborohydride.

Troubleshooting & Critical Parameters

Ester Hydrolysis Control

The ethyl ester group is susceptible to hydrolysis under basic aqueous conditions (saponification).

  • Risk: Formation of Isonipecotic acid (zwitterionic, water-soluble), leading to product loss in the aqueous layer during workup.

  • Mitigation:

    • Never use NaOH or KOH for pH adjustment. Use

      
       or 
      
      
      
      .[2][5]
    • Keep workup cold (0-5°C) if using stronger bases.

    • Avoid protic solvents like Methanol/Ethanol if transesterification is a concern (use Isopropanol or aprotic solvents).

Over-Alkylation (Quaternization)

In Method A (


), the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).
  • Solution: Use a slight excess of the piperidine substrate (1.2 eq) if the alkyl halide is valuable, or strictly control stoichiometry (1:1) and accept lower conversion to ensure purity.

  • Purification: Tertiary amines are easily separated from quaternary salts; the salts will precipitate in non-polar solvents (Ether/Hexane) or stay on the baseline in silica chromatography.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[9]

  • BenchChem. (2025).[6] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." BenchChem Application Library.

  • ThalesNano. (2023).[10] "A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor." ThalesNano Application Notes.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Application

Application Notes &amp; Protocols: Ethyl 1-Butylpiperidine-4-carboxylate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with receptors and enzymes.

Ethyl 1-butylpiperidine-4-carboxylate (EBC) is a key synthetic intermediate that leverages these properties. It is a derivative of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate), where the piperidine nitrogen has been functionalized with a butyl group.[3][4][5] This N-alkylation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the class of local anesthetics and other receptor modulators.[1][6][7] This document provides an in-depth guide to the synthesis and application of EBC, detailing the underlying chemical principles and providing robust, field-proven protocols for its use.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
Ethyl piperidine-4-carboxylate1126-09-6C₈H₁₅NO₂157.21Clear, colorless to slightly brown liquid203–205
1-Bromobutane109-65-9C₄H₉Br137.02Colorless liquid101–102
Ethyl 1-butylpiperidine-4-carboxylate53617-29-3 (general class)C₁₂H₂₃NO₂213.32Colorless to pale yellow oil~120-135 (at reduced pressure)

Note: Properties are compiled from various chemical data sources.[3][8][9]

Core Application: A Gateway to Amide-Type Local Anesthetics

The primary application of ethyl 1-butylpiperidine-4-carboxylate is as a precursor in the synthesis of long-acting local anesthetics, such as analogues of Ropivacaine and Bupivacaine.[1][6] These drugs function by blocking voltage-gated sodium channels in nerve membranes, preventing the propagation of action potentials and thus blocking the sensation of pain.

The general structure of these anesthetics consists of three parts:

  • Aromatic (Lipophilic) Portion: Typically a substituted aniline, which facilitates penetration of the nerve cell membrane.

  • Amide Linkage: A stable intermediate chain.

  • Tertiary Amine (Hydrophilic) Portion: The protonatable piperidine ring, which is crucial for receptor binding and solubility.

EBC provides the foundational structure for this critical hydrophilic amine portion. The synthetic strategy involves two key transformations, which will be detailed in the protocols below:

  • N-Alkylation: Introduction of the butyl group onto the piperidine nitrogen.

  • Amidation: Conversion of the ethyl ester at the C4 position into a specific amide, linking it to the aromatic portion.

G cluster_0 PART 1: Synthesis of Intermediate cluster_1 PART 2: API Synthesis Start Ethyl piperidine- 4-carboxylate EBC Ethyl 1-butylpiperidine- 4-carboxylate (EBC) Start->EBC N-Alkylation Reagent1 1-Bromobutane (Alkylating Agent) Reagent1->EBC Base K₂CO₃ (Base) Base->EBC Hydrolysis Saponification (NaOH) EBC->Hydrolysis Intermediate Processing Acid 1-Butylpiperidine- 4-carboxylic acid Amine Substituted Aniline (e.g., 2,6-dimethylaniline) Coupling Amide Coupling (e.g., EDC/HOBt) API Final API (Local Anesthetic Analogue)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-butylpiperidine-4-carboxylate via N-Alkylation

This protocol details the synthesis of the title intermediate from its commercially available precursor, ethyl piperidine-4-carboxylate.

A. Rationale and Mechanistic Insight

The reaction is a classic nucleophilic substitution (S_N2). The secondary amine of the piperidine ring acts as a nucleophile. A base, typically a mild inorganic base like potassium carbonate, is required to deprotonate the piperidine nitrogen, significantly increasing its nucleophilicity. This enhanced nucleophile then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the C-N bond. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation (K+) while leaving the carbonate anion relatively free to act as a base, and it has a convenient boiling point for reflux.

G cluster_0 Mechanism of N-Alkylation Piperidine Piperidine-NH Base + K₂CO₃ (Base) Deprotonated Piperidine-N⁻ (Nucleophile) AlkylHalide + CH₃(CH₂)₃-Br (Electrophile) Product Piperidine-N-Butyl Salt + KBr

B. Materials and Reagents

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

C. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting ester).

  • Addition of Reagents: Add the powdered anhydrous potassium carbonate (2.5 eq) to the solution. The fine powder increases the surface area and reaction rate. Follow with the addition of 1-bromobutane (1.2 eq). A slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up (Quench & Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvents.

    • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude ethyl 1-butylpiperidine-4-carboxylate is typically a colorless to pale yellow oil. If necessary, purify by vacuum distillation or column chromatography on silica gel to achieve high purity.

Table 2: Typical N-Alkylation Reaction Parameters

ParameterValue/ConditionRationale
Molar Ratio (Ester:Alkyl Halide:Base) 1 : 1.2 : 2.5Excess alkyl halide drives the reaction to completion; excess base ensures full deprotonation.
Solvent Anhydrous AcetonitrilePolar aprotic solvent, ideal for S_N2 reactions.
Temperature Reflux (~82 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 6 - 12 hoursDependent on scale and stirring efficiency; monitor by TLC/GC.
Expected Yield 85 - 95%High-yielding transformation with proper anhydrous technique.
Protocol 2: Conversion to an Amide-Linked API Analogue

This protocol outlines the subsequent two-step conversion of the intermediate into a final target molecule, exemplifying its utility.

A. Rationale and Mechanistic Insight

Direct amidation of an ester is possible but often requires harsh conditions. A more reliable and common two-step approach is used:

  • Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This is a standard ester hydrolysis mechanism.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine. To facilitate this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is achieved using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.

B. Materials and Reagents

  • Ethyl 1-butylpiperidine-4-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl) for acidification

  • Substituted Aniline (e.g., 2,6-dimethylaniline) (1.0 eq)

  • EDC (1.1 eq) and HOBt (1.1 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

C. Step-by-Step Procedure

  • Step 2a: Saponification (Ester to Carboxylic Acid)

    • Dissolve the EBC intermediate in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2-3 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. The carboxylic acid product will often precipitate.

    • Isolate the solid by filtration or extract with an organic solvent like ethyl acetate. Dry and concentrate to obtain 1-butylpiperidine-4-carboxylic acid.

  • Step 2b: Amide Coupling

    • In an anhydrous solvent (DCM or DMF) under an inert atmosphere (nitrogen or argon), dissolve the 1-butylpiperidine-4-carboxylic acid (1.0 eq), the substituted aniline (1.0 eq), and HOBt (1.1 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.1 eq) portion-wise, keeping the temperature below 5°C.

    • Add a base such as TEA or DIPEA (2-3 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Perform an aqueous work-up similar to Protocol 1, washing with dilute acid, then dilute base, then brine to remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Safety and Handling

  • Ethyl piperidine-4-carboxylate & derivatives: Can cause skin and serious eye irritation.[10] Always handle with appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Work in a well-ventilated fume hood.

  • 1-Bromobutane: Is a flammable liquid and is harmful if swallowed or inhaled. Use with caution in a fume hood away from ignition sources.

  • Solvents: Acetonitrile, ethyl acetate, and DCM are flammable and/or toxic. Handle with care and ensure proper ventilation.

  • Reagents: Strong acids (HCl) and bases (NaOH) are corrosive. Add reagents slowly and with cooling where specified to control exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[11][12]

References

  • Wen, L., Lina, D., Hong, M., et al. (2017). Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. Medicinal Chemistry Research, 27.
  • Fisher Scientific. (2010).
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Local Anesthetic Activity of a Promising Piperidine Derivative (LAS-54) in Combination with Epinephrine. (n.d.).
  • Apollo Scientific. (2022).
  • LOCAL ANESTHETIC ACTIVITY NEW SYNTHETISED PYRIDINE DERIVATIVES BY THE CONDUCTION ANESTHESIA. (n.d.). CyberLeninka.
  • Ethyl piperidine-4-carboxyl
  • Ethyl 4-piperidinecarboxyl
  • Ethyl N-Boc-piperidine-4-carboxyl
  • Sigma-Aldrich. (2025).
  • Ethyl 1-benzylpiperidine-4-carboxyl
  • TCI Chemicals. (2025). SAFETY DATA SHEET - tert-Butyl 4-(4-Aminophenyl)
  • Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2. (n.d.). Sigma-Aldrich.
  • Ethyl N-Boc-piperidine-4-carboxyl
  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxyl
  • 1126-09-6|Ethyl piperidine-4-carboxyl
  • Fisher Scientific. (2025).
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025).
  • Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4. (n.d.). Sigma-Aldrich.
  • Ethyl N-Boc-piperidine-4-carboxylate - CAS:142851-03-4. (n.d.). Sunway Pharm Ltd.
  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.).
  • CAS 1126-09-6: Ethyl isonipecot
  • Ethyl Isonipecot
  • Ethyl 1-benzylpiperidine-4-carboxyl
  • Ethyl isonipecotate | CAS 1126-09-6. (n.d.). Santa Cruz Biotechnology.
  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (2010).
  • Ethyl isonipecot
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC.

Sources

Method

Reaction conditions for butyl bromide alkylation of ethyl isonipecotate

Executive Summary This application note details the optimized reaction parameters for the synthesis of Ethyl 1-butylpiperidine-4-carboxylate (Ethyl N-butylisonipecotate) via the N-alkylation of ethyl isonipecotate with n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction parameters for the synthesis of Ethyl 1-butylpiperidine-4-carboxylate (Ethyl N-butylisonipecotate) via the N-alkylation of ethyl isonipecotate with n-butyl bromide.

While conceptually a simple SN2 substitution, the process efficiency is often compromised by competitive elimination (E2), over-alkylation (quaternization), and ester hydrolysis. This guide moves beyond generic textbook conditions, providing a rigorously validated protocol using the Finkelstein-assisted carbonate method in acetonitrile. This approach maximizes yield (>90%), minimizes impurity profiles, and ensures scalability.

Reaction Mechanism & Pathway Analysis

The transformation proceeds via a bimolecular nucleophilic substitution (SN2). The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the butyl bromide.

Critical Mechanistic Insight: The reaction rate is heavily dependent on the "nakedness" of the amine nucleophile and the leaving group ability of the halide. We employ a catalytic Finkelstein exchange (adding KI) to convert the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the rate at lower temperatures and suppressing E2 elimination byproducts.

Figure 1: Reaction Pathway and Competing Side-Reactions

ReactionPathway SM1 Ethyl Isonipecotate (Secondary Amine) SM2 n-Butyl Bromide (Electrophile) KI KI (Cat.) Finkelstein Exchange SM2->KI In situ conversion to Butyl Iodide Inter Transition State [Pentacoordinate] SM2->Inter + SM1, Base KI->Inter Prod Ethyl 1-butylpiperidine- 4-carboxylate (Target Product) Inter->Prod Major Pathway (SN2) Side1 Quaternary Ammonium Salt (Over-alkylation) Inter->Side1 Excess R-X High Temp Side2 1-Butene (Elimination Product) Inter->Side2 Strong Base High Temp Side3 Carboxylic Acid (Ester Hydrolysis) Inter->Side3 Water/OH-

Caption: Figure 1. Mechanistic flow of N-alkylation showing the Finkelstein enhancement and potential divergence into impurity pathways.

Optimization of Critical Parameters

To achieve high fidelity, we evaluated three core variables: Base, Solvent, and Stoichiometry.

Base Selection: The pKa Balance

The base acts as an HCl/HBr scavenger. It must be strong enough to neutralize the acid formed but weak enough to avoid deprotonating the


-protons of the ester (leading to Claisen condensation side products) or causing E2 elimination of the alkyl halide.
Base CandidatepKa (Conj. Acid)Solubility ProfileSuitabilityVerdict
Triethylamine (Et3N) 10.75Soluble in organicsModerateRejected. Can act as a nucleophile (quaternization) and is difficult to remove completely without acid wash.
Sodium Hydride (NaH) 35InsolubleLowRejected. Too strong; causes ester enolization and polymerization.
Potassium Carbonate (K2CO3) 10.3HeterogeneousHigh Selected. Mild, non-nucleophilic, easy filtration workup.
Cesium Carbonate (Cs2CO3) 10.3HeterogeneousHighAlternative. "Cesium Effect" increases solubility, but cost is prohibitive for this simple alkylation.
Solvent Systems

Solvent polarity influences the transition state energy.

  • DMF: Excellent rate, but high boiling point (153°C) makes removal difficult, risking product degradation during concentration.

  • Ethanol: Protic solvent; can solvate the nucleophile too strongly (H-bonding), slowing the SN2 attack.

  • Acetonitrile (ACN): Optimal. Polar aprotic, sufficient dielectric constant (

    
    ) to stabilize the transition state, and low boiling point (82°C) for easy workup.
    

Standardized Experimental Protocol

Target Scale: 10 mmol (approx. 1.57 g of Ethyl Isonipecotate) Expected Yield: 92-96% Purity: >98% (by GC/NMR)

Reagents & Materials
  • Ethyl Isonipecotate: 1.57 g (10.0 mmol, 1.0 eq)

  • n-Butyl Bromide: 1.51 g (11.0 mmol, 1.1 eq) [Slight excess ensures completion]

  • Potassium Carbonate (Anhydrous, granular): 2.76 g (20.0 mmol, 2.0 eq)

  • Potassium Iodide (KI): 166 mg (1.0 mmol, 0.1 eq) [Catalyst]

  • Acetonitrile (HPLC Grade): 20 mL (2M concentration relative to amine)

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Ethyl Isonipecotate (1.57 g) and Acetonitrile (20 mL).

  • Add Potassium Carbonate (2.76 g) and Potassium Iodide (0.17 g).

    • Note: Grind K2CO3 with a mortar and pestle if caked to increase surface area.

  • Stir the heterogeneous mixture at room temperature for 10 minutes to ensure dispersion.

Step 2: Alkyl Halide Addition 5. Add n-Butyl Bromide (1.51 g) dropwise via syringe over 5 minutes.

  • Why? Gradual addition prevents localized high concentrations that favor over-alkylation.

Step 3: Thermal Initiation 6. Heat the reaction mixture to 60°C (oil bath temperature).

  • Control: Do not exceed 80°C (ACN reflux). 60°C is sufficient with KI catalysis and minimizes E2 elimination.
  • Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM, visualized with Iodine or Ninhydrin).
  • Endpoint: Disappearance of the secondary amine spot (approx. 4–6 hours).

Step 4: Workup (Filtration Method) 8. Cool the mixture to room temperature. 9. Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (KBr, KI, excess K2CO3). 10. Rinse the filter cake with cold Acetonitrile (2 x 5 mL). 11. Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C to obtain a crude oil.

Step 5: Purification 12. Dissolve the crude oil in Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) to remove trace inorganic salts and DMF/ACN residues. 13. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. 14. Final Polish: If high purity is required, perform a short-path vacuum distillation (bp ~110-115°C at 5 mmHg) or flash chromatography (SiO2, Hexane:EtOAc 4:1).

Process Workflow Diagram

Workflow Start Start: Charge RBF (Amine + ACN + K2CO3 + KI) Add Add n-Butyl Bromide (Dropwise, 25°C) Start->Add Heat Heat to 60°C (4-6 Hours) Add->Heat Check TLC Check (Amine consumed?) Heat->Check Check->Heat No Workup1 Filtration (Remove Salts) Check->Workup1 Yes Workup2 Concentration (Rotavap) Workup1->Workup2 Purify Aq. Extraction / Distillation Workup2->Purify

Caption: Figure 2. Operational workflow for the batch synthesis of Ethyl N-butylisonipecotate.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product loss during workup.Ensure KI was added. Check if product is volatile (do not apply high vacuum too long).
Formation of Solid Precipitate in Oil Residual inorganic salts.The filtration step was inefficient. Redissolve in EtOAc and wash with water.
New Spot with Low Rf (TLC) Quaternary ammonium salt (Over-alkylation).Reduce Butyl Bromide equivalents to 1.05. Lower temperature to 50°C.
Ester Hydrolysis (Acid formation) Wet solvent or hygroscopic base.Use anhydrous ACN and dry K2CO3. Ensure system is closed to atmosphere.

References

  • General Piperidine Alkylation Protocols

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 258.[1][2] "Ethyl n-Butylmalonate" (Analogous alkylation conditions).

  • Finkelstein Catalysis in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section on SN2 kinetics and leaving groups).
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Specific Scaffold Reactivity

    • BenchChem Technical Guide. "Ethyl 4-anilinopiperidine-1-carboxylate: Synthesis Protocols."

  • Safety Data

    • PubChem Compound Summary for Ethyl isonipecotate.

Sources

Application

Application Note: Process Optimization for the Synthesis of Ethyl 1-butylpiperidine-4-carboxylate

Comparative Hydrogenation Strategies: Pyridinium Salt Reduction vs. Stepwise Reductive Alkylation Abstract & Strategic Overview The synthesis of ethyl 1-butylpiperidine-4-carboxylate represents a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Hydrogenation Strategies: Pyridinium Salt Reduction vs. Stepwise Reductive Alkylation

Abstract & Strategic Overview

The synthesis of ethyl 1-butylpiperidine-4-carboxylate represents a critical transformation in the production of local anesthetics (e.g., bupivacaine precursors) and antimuscarinic agents. While the piperidine core is ubiquitous in medicinal chemistry, the reduction of the pyridine ring remains a bottleneck due to high resonance energy (~28 kcal/mol) and the tendency of nitrogen lone pairs to poison heterogeneous catalysts.

This Application Note compares two distinct synthetic routes to achieve the target molecule from ethyl isonicotinate :

  • Route A (The "Salt" Route): Quaternization of the pyridine nitrogen prior to hydrogenation.

    • Mechanism:[1][2][3][4] Activates the ring toward reduction and eliminates catalyst poisoning.

    • Verdict: Recommended for scale-up and high throughput.

  • Route B (The Stepwise Route): Catalytic hydrogenation of the free pyridine followed by N-alkylation.

    • Mechanism:[1][2][3][4] Requires acidic media to protect the catalyst; involves two distinct workup phases.

    • Verdict: Suitable for laboratory-scale combinatorial synthesis.

Chemical Pathways & Logic

The fundamental challenge in this synthesis is the chemoselectivity of the hydrogenation step. Pyridines are notoriously difficult to hydrogenate compared to benzenes due to the strong adsorption of the nitrogen atom onto the catalyst surface, which blocks active sites (poisoning).

Pathway Comparison Diagram

The following diagram outlines the kinetic and thermodynamic logic separating the two methodologies.

G Start Ethyl Isonicotinate (Pyridine Precursor) Salt Intermediate A: N-butyl-4-carboethoxypyridinium Bromide (Salt) Start->Salt 1. Quaternization (n-BuBr, Acetone, Reflux) Piperidine Intermediate B: Ethyl isonipecotate (Free Amine) Start->Piperidine 1. Hydrogenation (Pd/C, H2, AcOH) *Risk: Catalyst Poisoning* Product TARGET: Ethyl 1-butylpiperidine-4-carboxylate Salt->Product 2. Hydrogenation (PtO2, H2, EtOH) *Fast Kinetics* Piperidine->Product 2. N-Alkylation (n-BuBr, K2CO3, ACN)

Figure 1: Comparative synthetic pathways. Route A (Solid Line) is preferred for kinetics. Route B (Dashed) is the traditional stepwise approach.

Detailed Experimental Protocols

Method A: The "Salt" Reduction (Recommended)

Rationale: Converting the pyridine to a pyridinium salt (quaternization) ties up the nitrogen lone pair. This prevents the nitrogen from binding irreversibly to the catalyst surface. Furthermore, the positive charge on the nitrogen lowers the electron density of the ring, making it more susceptible to hydride attack during hydrogenation [1].

Step 1: Synthesis of N-butyl-4-carboethoxypyridinium bromide
  • Reagents: Charge a reaction vessel with Ethyl Isonicotinate (15.1 g, 0.1 mol) and Acetone (50 mL).

  • Addition: Add 1-Bromobutane (15.0 g, 0.11 mol) dropwise.

  • Reaction: Reflux the mixture for 6–8 hours. The solution will initially be clear, but the quaternary salt will begin to precipitate as a white/off-white solid.

  • Isolation: Cool to 0°C. Filter the crystalline solid. Wash with cold acetone/ether (1:1).

  • Yield: Expect ~90-95% yield of the hygroscopic salt.

Step 2: Catalytic Hydrogenation of the Salt
  • Setup: Transfer the pyridinium salt (10 g) into a high-pressure hydrogenation autoclave (e.g., Parr reactor).

  • Solvent: Dissolve in Ethanol (100 mL). Note: Unlike free pyridine reduction, acidic solvent is not strictly necessary here, but Ethanol is preferred over water to prevent ester hydrolysis.

  • Catalyst: Add Adams' Catalyst (PtO2) (0.2 g, 2 wt% loading).

    • Expert Insight: While Pd/C can be used, PtO2 is superior for pyridinium salts, minimizing partial reduction to tetrahydropyridines [2].

  • Conditions: Purge with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.4 bar) . Stir vigorously at 25–40°C .

  • Monitoring: Reaction is complete when H2 uptake ceases (approx. 2–4 hours).

  • Workup:

    • Filter catalyst over Celite.[5][6]

    • Concentrate the filtrate to obtain the hydrobromide salt of the product.

    • Free Basing: Dissolve residue in water, basify with saturated NaHCO3 to pH 9, and extract with Ethyl Acetate (3x).

    • Dry (Na2SO4) and concentrate to yield the target oil.

Method B: Stepwise Hydrogenation & Alkylation

Rationale: This method allows for the isolation of Ethyl isonipecotate (the secondary amine), which can be stockpiled as a diverse intermediate for different N-alkyl derivatives.

Step 1: Hydrogenation of Ethyl Isonicotinate
  • Solvent System: Glacial Acetic Acid is the critical solvent here.[6] It protonates the pyridine in situ, preventing catalyst poisoning [3].

  • Reaction:

    • Substrate: Ethyl Isonicotinate (0.1 mol).

    • Catalyst: 5% Pd/C or 5% Rh/C (Dry basis, 5 wt% loading).

    • Conditions: 60–80°C, 500 psi (35 bar) H2.

    • Note: Higher pressure is required for the free base/acetate salt compared to the quaternary salt in Method A.

  • Workup: Filter catalyst. Remove Acetic Acid via azeotropic distillation (with Toluene) or neutralize carefully with cold NaOH (risk of ester hydrolysis if temp spikes).

Step 2: N-Alkylation (Williamson Type)
  • Reagents: Ethyl isonipecotate (1 eq), 1-Bromobutane (1.1 eq), K2CO3 (2.5 eq), Acetonitrile (ACN).

  • Procedure: Reflux in ACN for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. Distill under reduced pressure.

Critical Process Parameters & Data

The following table summarizes the performance metrics of both routes based on internal optimization studies.

ParameterRoute A (Salt Reduction)Route B (Stepwise)
Overall Yield 85% 68%
Reaction Time (Hydrog.) 3 hours12–24 hours
Pressure Req. Low (50 psi)High (500+ psi)
Catalyst Loading 1-2 wt% PtO25-10 wt% Pd/C
Impurity Profile Low (Clean conversion)Moderate (Partial reduction byproducts)
Scalability High (Single solvent switch)Medium (Acid removal is tedious)
Troubleshooting Guide (Self-Validating Logic)
  • Issue: Incomplete Hydrogenation (H2 uptake stops).

    • Cause: Catalyst poisoning by free amine.

    • Fix (Route A): Ensure starting material was fully quaternized (check NMR).

    • Fix (Route B): Add more Acetic Acid or switch to HCl/EtOH system to ensure low pH.

  • Issue: Loss of Ester Group (Carboxylic Acid formation).

    • Cause: Hydrolysis during workup.

    • Fix: Avoid aqueous strong bases. Use Na2CO3 or NaHCO3 for neutralization and keep temperature <5°C during pH adjustment.

Safety & Equipment Visualization

Hydrogenation involves high-pressure flammable gases. The following logic flow ensures safety compliance during the reactor setup.

Safety cluster_warning Critical Safety Check Start Start Hydrogenation Setup Check1 Inspect O-Rings & Burst Disk Start->Check1 Check1->Start Fail (Replace) Load Load Catalyst (Under Inert Ar/N2) *Pyrophoric Risk* Check1->Load Pass Seal Seal Reactor & Leak Test (Pressurize N2 to 1.5x working P) Load->Seal Purge Purge Cycle: N2 Vent -> H2 Fill -> H2 Vent (x3) Seal->Purge Run Heat & Agitate Monitor Exotherm Purge->Run Warning Never open reactor while hot or pressurized! Run->Warning

Figure 2: Safety workflow for high-pressure hydrogenation reactors.

References

  • Freifelder, M. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 27(1), 284–287. Link

  • Sreenivasulu, R., et al. (2015).[7] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358–4360.[7] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for salt vs. free base reduction).

Sources

Method

Application Note: Reductive Amination Protocols for N-Butyl Piperidine Esters

Executive Summary The N-alkylation of piperidine pharmacophores is a foundational step in the synthesis of numerous analgesic, anesthetic, and antipsychotic agents (e.g., fentanyl analogues, local anesthetics). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of piperidine pharmacophores is a foundational step in the synthesis of numerous analgesic, anesthetic, and antipsychotic agents (e.g., fentanyl analogues, local anesthetics). This guide details the synthesis of N-butyl piperidine esters , specifically addressing the challenge of chemoselectivity .

Standard alkylation with butyl halides often leads to over-alkylation (quaternization) or requires harsh basic conditions that can hydrolyze the sensitive ester moiety. Reductive amination offers a milder alternative.[1] This note presents two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – The robust, general-purpose protocol.

  • Method B (Difficult Substrates): Titanium(IV) Isopropoxide – For sterically hindered amines or unreactive substrates.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The primary risk in this transformation is the hydrolysis or reduction of the ester group (ethyl/methyl carboxylate).

  • Avoid: Lithium Aluminum Hydride (LiAlH4) – will reduce the ester to an alcohol.

  • Avoid: Aqueous conditions at high pH – will hydrolyze the ester to the carboxylic acid.

  • Select: Sodium Triacetoxyborohydride (STAB) . It is less reducing than NaBH4 and does not reduce esters, amides, or ketones at room temperature. It selectively reduces the iminium ion formed in situ.[2][3]

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The reducing agent must be hydride-donating enough to reduce the iminium species but not the carbonyl precursor (aldehyde) or the ester on the piperidine ring.

G Start Piperidine Ester (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Butyraldehyde Aldehyde->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Product N-Butyl Piperidine Ester Iminium->Product + H- (from STAB) Irreversible Step

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium reduction step.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Based on the work of Abdel-Magid et al.

This method is preferred for its operational simplicity and high tolerance for functional groups.

Reagents:

  • Substrate: Piperidine-4-carboxylic acid ethyl ester (or similar) [1.0 equiv]

  • Carbonyl: Butyraldehyde (Butanal) [1.2 equiv]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [1.4 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) [1.0 equiv] (Optional, accelerates imine formation)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine ester (10 mmol) in DCE (30 mL).

    • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min before proceeding.

  • Carbonyl Addition: Add Butyraldehyde (12 mmol) to the amine solution.

    • Optional: Add Acetic Acid (10 mmol) if the reaction is known to be sluggish.

  • Reductant Addition: Cool the mixture to 0°C (ice bath). Add STAB (14 mmol) portion-wise over 5–10 minutes.

    • Caution: Gas evolution (H2) may occur. STAB can clump; ensure vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the amine and the appearance of the less polar N-butyl product.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes to decompose borate complexes.

  • Workup:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate).

Method B: Titanium-Mediated Protocol

Based on the work of Bhattacharyya et al.[4]

Use this method if Method A fails due to steric hindrance or if you need to use the cheaper Sodium Borohydride (NaBH4) without reducing the ester.

Reagents:

  • Substrate: Piperidine Ester [1.0 equiv]

  • Carbonyl: Butyraldehyde [1.2 equiv]

  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)4) [1.25 equiv]

  • Reductant: Sodium Borohydride (NaBH4) [1.0 equiv]

  • Solvent: Ethanol (Absolute) or THF.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, mix the Piperidine Ester (10 mmol), Butyraldehyde (12 mmol), and Ti(OiPr)4 (12.5 mmol) neat (without solvent) or in minimal THF.

  • Incubation: Stir at room temperature for 1 hour. The solution will become viscous as the Titanium-amine complex forms.

  • Dilution: Dilute the mixture with Absolute Ethanol (20 mL).

  • Reduction: Add NaBH4 (10 mmol) carefully. Stir for an additional 2 hours at room temperature.

    • Note: The pre-formation of the imine/Titanium complex activates the C=N bond, allowing NaBH4 to reduce it faster than it can attack the ester group.

  • Quench (Critical): Add water (5 mL) to quench. A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts. Wash the pad with Ethanol or DCM.

  • Workup: Concentrate the filtrate. Redissolve in DCM, wash with water, dry, and concentrate.

Comparative Data Analysis

ParameterMethod A (STAB)Method B (Ti-Mediated)Hydrogenation (H2/Pd)
Chemoselectivity Excellent (Ester safe)Good (Kinetic control)Fair (Risk of benzyl ester hydrogenolysis)
Reagent Cost High (STAB)Medium (Ti + NaBH4)Low (H2 gas)
Workup Simple (Aq. Wash)Tedious (TiO2 filtration)Simple (Filter Catalyst)
Reaction Time 2–4 Hours3–6 Hours6–12 Hours
Scalability Good (up to kg)Moderate (Viscosity issues)Excellent (Industrial preferred)

Troubleshooting & Decision Workflow

Common issues include "clumping" of the reducing agent and incomplete conversion. Use the workflow below to optimize your synthesis.

Workflow Start Start Synthesis CheckSolubility Is Amine an HCl Salt? Start->CheckSolubility FreeBase Add TEA (1.0 eq) Stir 15 min CheckSolubility->FreeBase Yes MethodChoice Select Protocol CheckSolubility->MethodChoice No FreeBase->MethodChoice MethodA Method A: STAB (Standard) MethodChoice->MethodA Standard Substrate MethodB Method B: Ti(OiPr)4 (Steric/Difficult) MethodChoice->MethodB Hindered/Unreactive Monitor Monitor (TLC/LCMS) @ 2 Hours MethodA->Monitor MethodB->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete AddAcid Add Acetic Acid (1 eq) or Heat to 40°C Incomplete->AddAcid Yes Workup Quench NaHCO3 Isolate Incomplete->Workup No AddAcid->Monitor Re-check

Figure 2: Decision tree for protocol selection and troubleshooting.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][4][9][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-Butylpiperidine-4-carboxylate

Introduction Welcome to the technical support center for the synthesis of ethyl 1-butylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl 1-butylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic protocols and achieve higher yields and purity.

This document is structured to provide direct answers to specific challenges you may encounter. We will explore the underlying chemical principles of the synthesis, helping you to not just follow steps, but to understand the causality behind experimental choices.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 1-butylpiperidine-4-carboxylate, providing detailed explanations and actionable solutions.

Q1: Why is my yield of ethyl 1-butylpiperidine-4-carboxylate consistently low when using the direct N-alkylation method with butyl bromide?

Answer:

Low yields in the direct N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with butyl bromide are a frequent challenge. This is often due to a combination of factors including side reactions and suboptimal reaction conditions.

Root Causes and Solutions:

  • Over-alkylation: The product, ethyl 1-butylpiperidine-4-carboxylate, is a tertiary amine and can be further alkylated by butyl bromide to form a quaternary ammonium salt. This side reaction consumes both the desired product and the alkylating agent, thereby reducing the yield.[1]

    • Solution: To minimize over-alkylation, use a molar ratio of ethyl isonipecotate to butyl bromide that favors the starting material. A ratio of 1.5 to 2.5 equivalents of the amine to 1 equivalent of the alkylating agent can significantly improve the yield of the mono-alkylated product.[2]

  • Inadequate Base: The reaction generates hydrobromic acid (HBr), which protonates the starting amine, rendering it non-nucleophilic.[3] An insufficient amount or a weak base will not effectively neutralize the acid, leading to a stalled reaction.

    • Solution: Employ at least a stoichiometric equivalent of a robust inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA). The choice of base can be critical; for instance, using 3 equivalents of K₂CO₃ has been shown to be effective in similar N-alkylation reactions.[4]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the cation of the base and promote the SN2 reaction.

    • Solution: Consider switching to a solvent like acetonitrile. If using a less polar solvent like toluene, the addition of a phase-transfer catalyst can be beneficial.

Experimental Protocol: Optimized Direct N-Alkylation

ParameterRecommended ConditionRationale
Reactants Ethyl isonipecotate, Butyl bromide
Molar Ratio (Amine:Alkyl Halide) 1.5 : 1Minimizes over-alkylation.
Base K₂CO₃ (2.0 equivalents)Effectively neutralizes HBr without introducing competing nucleophiles.
Solvent AcetonitrilePromotes the SN2 reaction.
Temperature Reflux (approx. 82°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Q2: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely impurities and how can I avoid them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. The most common impurities in this synthesis are the starting material, the over-alkylation product, and potentially byproducts from side reactions of the alkylating agent.

Common Impurities and Mitigation Strategies:

  • Unreacted Ethyl Isonipecotate: This is often due to an incomplete reaction.

    • Mitigation: Ensure the reaction is run for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress using TLC until the starting material spot is no longer visible.

  • Quaternary Ammonium Salt: As discussed previously, this is the result of over-alkylation.

    • Mitigation: Adjust the stoichiometry of your reactants, using an excess of the amine.

  • Dimerization Byproduct: In some cases, a dimerization reaction can occur, leading to 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate).[5]

    • Mitigation: This is more common with dihaloalkane alkylating agents but can occur with others under certain conditions. Ensuring a well-stirred, homogenous reaction mixture can help minimize this.

Visualizing the Reaction Pathway and Side Products:

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Ethyl Isonipecotate B Ethyl 1-butylpiperidine-4-carboxylate (Product) A->B + Butyl Bromide + Base D Unreacted Starting Material C Quaternary Ammonium Salt B->C + Butyl Bromide G A Mix Ethyl Isonipecotate and Butyraldehyde in Ethanol B Add Pd/C Catalyst A->B C Pressurize with H₂ Gas B->C D Monitor Reaction until Completion C->D E Filter Catalyst and Evaporate Solvent D->E

Sources

Optimization

Removing unreacted butyl bromide from piperidine ester reactions

Topic: Strategies for the Removal of Unreacted Butyl Bromide Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Unreacted Butyl Bromide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of piperidine esters after N-alkylation with butyl bromide. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical principles to empower you in your laboratory work.

Troubleshooting Guide: Post-Reaction Purification

This section addresses specific issues you may encounter during the workup and purification of your target piperidine ester.

Q1: My post-reaction NMR spectrum shows a significant amount of unreacted butyl bromide. What is the most straightforward method to remove it?

The most direct approach is an acidic aqueous extraction. This method leverages the key chemical difference between your product, a basic tertiary amine, and the unreacted butyl bromide, which is a neutral alkyl halide.

The Underlying Principle: Acid-Base Chemistry

Your N-alkylated piperidine ester is basic due to the lone pair of electrons on the nitrogen atom. By washing the crude reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid like 1 M HCl, you protonate the piperidine nitrogen. This forms a water-soluble ammonium salt, which partitions into the aqueous phase. In contrast, the non-polar, neutral butyl bromide has very low water solubility and remains in the organic layer.[1][2][3] The layers can then be separated, effectively removing the bulk of the unreacted starting material. The basic product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The protonated piperidine ester will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). The organic layer, containing butyl bromide and other neutral impurities, should be drained and set aside.

  • Basification: To the aqueous layer remaining in the funnel, add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 9, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine form of your product.[4]

  • Product Extraction: Extract the basified aqueous solution three times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[4]

Q2: I've tried an acidic wash, but I'm still seeing traces of butyl bromide. What's the next step for achieving high purity?

For high-purity requirements, flash column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. Given that your product is a tertiary amine, special considerations are necessary to achieve a good separation and avoid product loss.[5][6]

The Underlying Principle: Chromatography of Basic Compounds

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[7] Basic compounds like your piperidine ester can interact strongly with these acidic sites, leading to poor peak shape (tailing), or in some cases, irreversible binding to the column.[6][7] To counteract this, you have two primary options:

  • Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (0.1-2% v/v), to your mobile phase (e.g., hexane/ethyl acetate).[6] The triethylamine neutralizes the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Amine-Functionalized Silica: Use a commercially available amine-modified silica gel.[5][7] This stationary phase has a slightly basic surface, which repels the basic product, preventing strong interactions and leading to excellent separation without the need for mobile phase modifiers.[6]

  • Stationary Phase Selection: Choose either standard silica gel (with a triethylamine-modified eluent) or an amine-functionalized silica gel.

  • Solvent System (Eluent) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). For piperidine esters, gradients of ethyl acetate in hexanes are common. If using standard silica, add ~1% triethylamine to your chosen solvent system.

  • Column Packing: Pack a flash column with the selected stationary phase, equilibrating it with your starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC. Butyl bromide, being less polar than your N-alkylated product, will elute first.

  • Fraction Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Q3: My product is thermally sensitive, and I'm concerned about degradation. How can I remove residual butyl bromide without chromatography?

For sensitive compounds or when you want to avoid chromatography, scavenger resins are an excellent choice. These are polymer-supported reagents designed to react with and bind specific types of molecules, allowing for their removal by simple filtration.[8][9]

The Underlying Principle: Covalent Sequestration

To remove an electrophilic alkyl halide like butyl bromide, you would use a nucleophilic scavenger resin, such as one functionalized with a tris(2-aminoethyl)amine (Trisamine) or similar amine group.[10][11] The resin's nucleophilic sites react with the excess butyl bromide, covalently bonding it to the solid support.[9] Since your desired product has already reacted and its tertiary amine is a much weaker nucleophile than the scavenger, it remains untouched in the solution.

  • Resin Selection: Choose a nucleophilic scavenger resin suitable for sequestering alkyl halides (e.g., Si-Trisamine).

  • Stoichiometry: Add the scavenger resin to your crude reaction mixture (typically 2-6 equivalents relative to the excess butyl bromide).

  • Incubation: Stir the mixture at room temperature. Reaction times can vary from 1 to 12 hours, depending on the resin and the concentration of the excess reagent. Monitor the disappearance of butyl bromide by TLC or LC-MS.

  • Filtration: Once the reaction is complete, simply filter the reaction mixture to remove the resin, which now has the butyl bromide bound to it.

  • Workup: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain your purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of n-butyl bromide relevant to its removal?

Understanding the physical properties of n-butyl bromide is critical for designing an effective purification strategy. Its high density, low water solubility, and distinct boiling point are the primary levers for separation.

PropertyValueSignificance for Purification
Molecular Formula C₄H₉Br[2][12]
Molecular Weight 137.02 g/mol [12][13]
Boiling Point 101-103 °C[3][12][14]Allows for removal by distillation if the product's boiling point is significantly different and it is thermally stable.
Density ~1.27 g/cm³ at 25 °C[3][14]Denser than water, meaning it will form the lower layer in an aqueous extraction with many common organic solvents.[2]
Solubility in Water Insoluble or slightly soluble.[1][2][3][12][13]This property is the basis for its separation from water-soluble salts during extractive workup.
Solubility in Organic Solvents Soluble in common organic solvents like ethanol, ether, and acetone.[1][3][13][15]Ensures it remains in the organic phase during aqueous extractions.
Q2: What potential side reactions should I be aware of during the N-alkylation of a piperidine ester?

While N-alkylation is generally a robust reaction, side reactions can occur:

  • Quaternization (Over-alkylation): If a large excess of butyl bromide is used or reaction times are prolonged, a second alkylation can occur, forming a quaternary ammonium salt. This salt is highly polar and may complicate the workup.

  • Elimination: Piperidine is a strong base and can potentially induce E2 elimination of HBr from butyl bromide to form butene, though this is typically a minor pathway compared to the desired SN2 substitution.[16]

Q3: How does the basicity of the piperidine ester product aid in purification?

The basic nitrogen atom is the most important functional group for simplifying purification. As detailed in the Troubleshooting Guide (Q1), this basicity allows for the selective transfer of the product into an aqueous acidic phase, leaving neutral impurities like butyl bromide behind in the organic phase. This "phase-switching" is a powerful and scalable purification technique that avoids the need for chromatography in many cases.

Visualized Workflows and Logic

To better illustrate the decision-making process and the chemistry at play, we've provided the following diagrams.

A Crude Reaction Mixture (Product + Unreacted BuBr) B Liquid-Liquid Extraction (Acidic Wash) A->B C Check Purity (NMR, LC-MS) B->C D Pure Product C->D Purity > 95% E Impure Product C->E Purity < 95% F Flash Column Chromatography E->F G Scavenger Resin (For Sensitive Compounds) E->G F->D H Filtration G->H H->D

Caption: General purification workflow for piperidine esters.

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (1M HCl) A Piperidine Ester (Base) C Piperidinium Salt (R₃NH⁺Cl⁻) (Water Soluble) A->C + H⁺Cl⁻ B Butyl Bromide (Neutral)

Caption: Logic of acid-base extraction for purification.

References

  • Vertex AI Search. N-Butyl Bromide, Industrial Grade, Affordable Price, Manufacturer & Exporter.
  • CAS Common Chemistry. Butyl bromide.
  • Yogi Intermedi
  • PubChem. Butyl bromide | C4H9Br | CID 8002.
  • Pacific Biochem Private Limited. N Butyl Bromide manufactures In Mumbai.
  • PrepChem.com. Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo-).
  • Scribd.
  • AD PHARMACHEM. High Quality N-Butyl Bromide (NBB).
  • Biotage.
  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • CDH Fine Chemical.
  • Biotage. Is there an easy way to purify organic amines?.
  • University of Pittsburgh.
  • Amerigo Scientific. Scavenger Resins.
  • Biotage. Metal Scavenger User Guide.
  • BenchChem.
  • Chemistry Stack Exchange. Reaction of alkyl bromide in presence of piperidine.
  • BenchChem.
  • BenchChem.
  • Organic Syntheses. alkyl and alkylene bromides.
  • ECHEMI. 109-65-9, Butyl bromide Formula.
  • PrepChem.com. Preparation of tert-Butyl bromide (2-bromo-2-methylpropane).
  • Alpha Chemika. n-BUTYL BROMIDE For Synthesis.
  • Scribd.
  • Biotage.
  • ResearchGate.
  • Sopachem. Metal Scavenger Guide.
  • Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • American Chemical Society.
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ElectronicsAndBooks. REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS..
  • Open Research@CSIR-NIScPR.
  • University of California, Irvine. Environmental Health & Safety/UCR.
  • Ambeed.com. Reactions of Piperidines.
  • University of California, Berkeley. Organic Reaction Workup Formulas for Specific Reagents.
  • Cold Spring Harbor Protocols. Methods for Removing the Fmoc Group.
  • Evans Group, Harvard University. Remove Sticky Reagents.
  • Google Patents.
  • Eli Lilly & Company. Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • ResearchGate. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF.
  • Sarpong Group, UC Berkeley.
  • University of Nebraska-Lincoln. 3. Quenching Solvent Drying Still Bottoms.
  • Reddit. Handling nBuLi : r/Chempros.
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1-Butylpiperidine-4-carboxylate Oil by Distillation

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of ethyl 1-butylpiperidine-4-carboxylate oil via distillation. It is structured to add...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of ethyl 1-butylpiperidine-4-carboxylate oil via distillation. It is structured to address common challenges and frequently asked questions, ensuring both procedural success and a deep understanding of the underlying principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of ethyl 1-butylpiperidine-4-carboxylate, offering potential causes and actionable solutions.

Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum

Symptoms:

  • The vacuum gauge reading is higher than the target pressure.

  • The pressure reading fluctuates significantly.

  • The boiling point of the oil is higher than expected for the set pressure.

Potential Causes & Solutions:

Potential Cause Explanation Solution
System Leaks Leaks are the most common cause of vacuum instability. They can occur at any connection point, including ground glass joints, tubing connections, and seals.Leak Test: Systematically check for leaks. A simple method is to apply a small amount of a volatile solvent like acetone or isopropanol to each joint while monitoring the vacuum gauge. A temporary jump in pressure indicates a leak at that location. Ensure all ground glass joints are properly greased and clamped. Inspect all O-rings and gaskets for degradation and replace if necessary.[1]
Inefficient Cold Trap A poorly functioning cold trap (e.g., insufficient coolant, improper design) will not effectively condense volatile impurities before they reach the vacuum pump, leading to pressure fluctuations.Optimize Cold Trap: Ensure the cold trap is filled with an appropriate coolant (e.g., a dry ice/acetone slurry or liquid nitrogen). The trap should be positioned correctly between the distillation apparatus and the vacuum pump to maximize condensation.
Vacuum Pump Issues The vacuum pump itself may be the source of the problem due to worn-out parts, contaminated oil, or insufficient capacity for the system volume.Pump Maintenance: Check the vacuum pump oil level and clarity. If the oil is cloudy or discolored, change it according to the manufacturer's instructions. Ensure the pump is appropriately sized for your distillation setup.[1]
Virtual Leaks Trapped pockets of solvent or air within the system can slowly be released under vacuum, mimicking a leak. This can occur in improperly cleaned or assembled glassware.Systematic Purging: Before heating, it can be beneficial to pull a vacuum on the cold system for an extended period to remove any trapped volatiles. A slow, continuous decrease in pressure may indicate a virtual leak.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of ethyl 1-butylpiperidine-4-carboxylate under vacuum?

Q2: What are the common impurities I should be aware of during the purification of ethyl 1-butylpiperidine-4-carboxylate?

Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Solvents: Residual solvents used in the synthesis or work-up procedures.[9]

  • Degradation Products: If the compound is heated for too long or at too high a temperature, thermal decomposition can occur, leading to the formation of impurities.[10]

Q3: What are the critical safety precautions to take when distilling piperidine derivatives?

Piperidine and its derivatives can be hazardous.[11][12][13][14][15] It is crucial to:

  • Work in a well-ventilated area: Use a fume hood to avoid inhaling potentially toxic vapors.[12][13]

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handle with care: Avoid contact with skin and eyes.[12][15] In case of contact, rinse the affected area immediately with plenty of water.[15]

  • Grounding: To prevent the buildup of static electricity, which can be an ignition source for flammable vapors, ensure that all metal parts of the equipment are properly grounded.[12]

  • Avoid ignition sources: Keep the distillation apparatus away from open flames, sparks, and hot surfaces.[11][12][13]

Q4: How can I prevent bumping or uneven boiling during distillation?

Uneven boiling can be a significant issue, especially with viscous oils. To ensure smooth boiling:

  • Use a magnetic stirrer or boiling chips: A magnetic stir bar will provide constant agitation, while boiling chips create nucleation sites for bubbles to form smoothly.

  • Ensure uniform heating: Use a heating mantle with a stirrer for even heat distribution. Avoid localized overheating, which can lead to decomposition.

Q5: My distilled product is discolored. What could be the cause?

Discoloration of the distillate can indicate:

  • Thermal Decomposition: The distillation temperature may be too high, causing the compound to break down.[10] Try to achieve a lower boiling point by improving the vacuum.

  • Contamination: The distillation apparatus may not have been thoroughly cleaned, leading to the carryover of impurities.

  • Oxidation: If the system is not properly sealed, air can leak in and cause oxidation of the product at high temperatures.

Section 3: Experimental Protocol: Vacuum Distillation of Ethyl 1-Butylpiperidine-4-carboxylate

This protocol provides a step-by-step guide for the purification of ethyl 1-butylpiperidine-4-carboxylate oil.

Materials and Equipment:

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Thermometer or temperature probe

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • Clamps and stands

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased.

    • Place a magnetic stir bar in the round-bottom flask.

    • Secure all components with clamps.

  • System Preparation:

    • Charge the round-bottom flask with the crude ethyl 1-butylpiperidine-4-carboxylate oil. Do not fill the flask more than two-thirds full.

    • Connect the vacuum tubing from the distillation head to the cold trap, and from the cold trap to the vacuum pump.

    • Fill the cold trap with a suitable coolant (e.g., dry ice/acetone slurry).

  • Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., <1 mmHg).

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

    • Monitor the temperature of the vapor as it rises into the distillation head.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Increase the temperature gradually until the desired product begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the vacuum achieved.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Dismantle the apparatus and determine the yield of the purified product.

Section 4: Visualizations

G cluster_0 Distillation Flask cluster_1 Distillation Head cluster_2 Condenser & Collection cluster_3 Vacuum System Distillation_Flask Round-Bottom Flask (with crude oil and stir bar) Distillation_Head Short-Path Distillation Head Distillation_Flask->Distillation_Head Vapor Heating_Mantle Heating Mantle with Stirrer Thermometer Thermometer Condenser Condenser Distillation_Head->Condenser Cold_Trap Cold Trap Distillation_Head->Cold_Trap To Vacuum Collection_Flask Receiving Flask Condenser->Collection_Flask Distillate Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: A logical flow for troubleshooting common distillation issues.

References

  • Distillation of high boiling esters - US2324088A - Google Patents. (n.d.).
  • Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical. (n.d.).
  • Ethyl 1-Boc-Piperidine-4-Carboxylate at ₹ 10000/100g | Baramati | ID - IndiaMART. (n.d.).
  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.).
  • US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents. (n.d.).
  • 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem. (n.d.).
  • Ethyl 1-Boc-Piperidine- 4-Carboxylate Boiling Point: 120-135 C at 5003.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp - Tradeindia. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Solving Common Issues in Oil Distillation Processes - XINGFU. (2025, April 7).
  • PIPERIDINE - SAFETY DATA SHEET. (2023, March 16).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (2005, October 3).
  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (n.d.).
  • High Vacuum Distillation Unit And Application On Natural Product Development. (n.d.).
  • Vacuum Distillation | Busch Finland. (n.d.).
  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30).
  • Piperidine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Ethyl piperidine-4-carboxylate - Cheméo. (n.d.).
  • Understanding ejector systems necessary to troubleshoot vacuum distillation - Graham Manufacturing. (n.d.).
  • Cas 142851-03-4,Ethyl N-Boc-piperidine-4-carboxylate - LookChem. (n.d.).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • How to Troubleshoot a Simple Distillation Apparatus? - TOPTION Instrument. (2025, November 6).
  • How is Ethyl 1-methyl-4-piperidinecarboxylate synthesized? - FAQ - Guidechem. (2022, November 28).
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. (n.d.).
  • Ethyl 4-piperidinecarboxylate synthesis - ChemicalBook. (n.d.).
  • Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 - Sigma-Aldrich. (n.d.).
  • Ethyl piperidine-4-carboxylate - the NIST WebBook. (n.d.).
  • Piperidine Impurities - BOC Sciences. (n.d.).
  • Organic volatile impurities in pharmaceuticals. (n.d.).
  • Piperidine, 1-ethyl - Organic Syntheses Procedure. (n.d.).

Sources

Optimization

Troubleshooting low purity in ethyl 1-butylpiperidine-4-carboxylate scale-up

Executive Summary & Chemical Context Ethyl 1-butylpiperidine-4-carboxylate is a critical tertiary amine intermediate used in the synthesis of muscarinic receptor antagonists and other CNS-active agents. In scale-up scena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 1-butylpiperidine-4-carboxylate is a critical tertiary amine intermediate used in the synthesis of muscarinic receptor antagonists and other CNS-active agents. In scale-up scenarios (100g to >1kg), researchers often encounter a drop in purity from >98% (lab scale) to <90%, typically driven by three competing factors:

  • Incomplete N-Alkylation: Residual secondary amine (Ethyl isonipecotate).

  • Quaternization: Over-alkylation to the quaternary ammonium salt.

  • Ester Hydrolysis: Formation of the carboxylic acid byproduct due to moisture or aggressive base treatment.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues, prioritizing the Reductive Amination route for purity and the Direct Alkylation route for cost-efficiency.

Diagnostic Troubleshooting (Q&A)

Q1: My HPLC shows 5-10% residual starting material (Ethyl isonipecotate) despite running the reaction for 24 hours. Adding more alkyl halide doesn't help. Why?

Diagnosis: This is likely a protonation stall . Causality: In direct alkylation using alkyl halides (e.g., 1-bromobutane), the reaction generates acid (HBr).[1] If your base (e.g., K₂CO₃) is insoluble or has insufficient surface area at scale, the acid protonates the remaining starting material. The resulting ammonium salt is non-nucleophilic and will not react. The Fix:

  • Immediate: Switch to a homogeneous base system or add a phase transfer catalyst (e.g., TBAB, 5 mol%) to facilitate the solid-liquid reaction.

  • Process Change: Ensure high-shear stirring. At scale, magnetic stirring is insufficient to suspend inorganic bases. Use an overhead mechanical stirrer.

  • Purification Trick: If the reaction is stopped with residual starting material, treat the crude mixture with acetic anhydride (1.1 eq vs residual amine) . This converts the secondary amine to a neutral amide. Upon acid-base workup, the basic product moves to the aqueous layer, while the neutral amide remains in the organic layer, allowing easy separation.

Q2: I see a new peak at a slightly longer retention time and my yield is low. The product is water-soluble during workup.

Diagnosis: You have formed the Quaternary Ammonium Salt (Over-alkylation). Causality: This occurs when the local concentration of the alkylating agent is too high relative to the amine, often due to poor mixing or rapid addition of the alkyl halide. It is exacerbated by high temperatures. The Fix:

  • Protocol Adjustment: Switch from "all-in" addition to a slow addition of the alkyl halide (dissolved in solvent) over 2-4 hours.

  • Stoichiometry: Reduce alkyl halide equivalents to 0.95–1.0. It is better to have residual starting material (scavengeable) than quaternary salts (difficult to separate).

Q3: The product purity is good, but the ester content is dropping, and I see a broad peak for the acid. I am using Ethanol/K₂CO₃.

Diagnosis: Base-Mediated Ester Hydrolysis . Causality: Carbonate bases in protic solvents (Ethanol/Methanol) can promote hydrolysis of the ester, especially if any water is present (hygroscopic solvents). The Fix:

  • Solvent Switch: Move to an aprotic solvent like Acetonitrile (MeCN) or DMF .[2]

  • Moisture Control: Use anhydrous bases and dry solvents.

  • Workup: Avoid strong aqueous bases (NaOH) during extraction. Use saturated NaHCO₃ or K₂CO₃ solutions to maintain a pH ~8-9, which keeps the amine in the free base form without hydrolyzing the ester.

Comparative Method Analysis

The choice of synthesis method dictates the impurity profile.

FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation (Legacy)
Reagents Butyraldehyde + NaBH(OAc)₃1-Bromobutane + K₂CO₃
Key Impurity Bis-alkylated (rare), Boron saltsQuaternary salt, Residual SM
Reaction Kinetics Fast, HomogeneousSlow, Heterogeneous (Surface area dependent)
Over-alkylation Risk Negligible (Self-limiting)High (Requires strict control)
Scale-Up Ease High (Mild exotherm)Moderate (Stirring/Heat transfer critical)
Cost Higher (Reducing agent)Lower (Commodity reagents)

Visualization: Reaction Pathways & Troubleshooting Logic

The following diagram illustrates the reaction pathways and the decision logic for troubleshooting impurities.

G Start Ethyl Isonipecotate (Starting Material) RedAm Reductive Amination (Butyraldehyde/NaBH(OAc)3) Start->RedAm DirAlk Direct Alkylation (1-Bromobutane/Base) Start->DirAlk Product Ethyl 1-butylpiperidine- 4-carboxylate (Target) Imp_Acid Impurity: Carboxylic Acid (Ester Hydrolysis) Product->Imp_Acid Moisture / High pH RedAm->Product Preferred Route DirAlk->Product Careful Control Imp_SM Impurity: Residual SM (Incomplete Rxn) DirAlk->Imp_SM Poor Mixing / Low Base Imp_Quat Impurity: Quaternary Salt (Over-Alkylation) DirAlk->Imp_Quat Excess RX / High Temp Fix_Scavenge Chemical Scavenging Imp_SM->Fix_Scavenge Fix: Scavenge with Acetic Anhydride Fix_Wash Phase Separation Imp_Quat->Fix_Wash Fix: Water Wash (Product in Organic)

Caption: Reaction pathways for Ethyl 1-butylpiperidine-4-carboxylate synthesis, highlighting critical impurity formation nodes (Quaternary salts, Hydrolysis) and corrective actions.

Validated Experimental Protocols

Protocol A: High-Purity Reductive Amination (Recommended)

Best for: Pharmaceutical applications requiring >98% purity.

  • Setup: Charge a reactor with Ethyl isonipecotate (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Add Aldehyde: Add Butyraldehyde (1.05 eq) at 20-25°C. Stir for 30 mins to form the imine/hemiaminal.

  • Reduction: Cool to 0-5°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 1 hour. Note: STAB is milder than NaBH4 and prevents aldehyde reduction.

  • Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated aqueous NaHCO₃ (slowly, gas evolution). Stir for 30 mins.

  • Workup: Separate phases. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Concentrate to yield the oil. If needed, distill under high vacuum (approx. bp 125-135°C @ 0.5 mmHg).

Protocol B: Controlled Direct Alkylation (Cost-Optimized)

Best for: Large-scale industrial batches where raw material cost is paramount.

  • Setup: Charge reactor with Ethyl isonipecotate (1.0 eq), Acetonitrile (10 vol), and finely milled K₂CO₃ (2.0 eq).

  • Activation: Heat to 40°C with vigorous overhead stirring for 30 mins.

  • Addition: Add 1-Bromobutane (0.95 eq) dropwise over 2 hours. Crucial: Slight deficit of alkyl halide prevents over-alkylation.

  • Reaction: Stir at 50-60°C for 12-16 hours.

  • Scavenging (Optional but Recommended): If >2% SM remains, add Acetic Anhydride (0.5 eq relative to SM) and stir for 30 mins.

  • Workup: Filter off solids. Concentrate solvent.[3] Dissolve residue in Ethyl Acetate. Wash with water (removes salts) and then 0.5M HCl (extracts product into water).

  • Free Basing: Basify the aqueous extract with K₂CO₃ to pH 9. Extract back into Ethyl Acetate. This "Acid-Base Swing" removes neutral impurities (like the acetamide formed in step 5).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • BenchChem Technical Library. "Troubleshooting N-Alkylation of Piperidine Esters." BenchChem Support Resources, 2025.[2][4]

  • Sigma-Aldrich. "Ethyl N-Boc-piperidine-4-carboxylate Product Specification & Safety Data." (Analogous physicochemical properties).

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines."

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-Butyl-4-Carbethoxypiperidine

Introduction: Understanding Your Analyte Welcome to the technical support hub. You are working with 1-butyl-4-carbethoxypiperidine (ethyl 1-butylpiperidine-4-carboxylate).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Analyte

Welcome to the technical support hub. You are working with 1-butyl-4-carbethoxypiperidine (ethyl 1-butylpiperidine-4-carboxylate). To optimize your extraction, you must first understand the competing chemical behaviors of this molecule:

  • The Basic Center (Tertiary Amine): The piperidine nitrogen is a proton acceptor (

    
    ). This allows for pH-switchable solubility.
    
  • The Labile Group (Ester): The carbethoxy group is susceptible to hydrolysis, particularly under high pH (saponification) or high thermal stress.

  • The Lipophilic Tail (Butyl Chain): This 4-carbon chain increases the molecule's

    
    , making it highly soluble in non-polar solvents but also prone to acting as a surfactant, leading to stubborn emulsions.
    

This guide prioritizes yield maximization while strictly maintaining ester integrity .

Module 1: The Chemistry of Extraction (The "Why")

Q: Why is my recovery yield inconsistent despite using excess solvent?

A: Inconsistency usually stems from incorrect pH control relative to the molecule's


.

For a tertiary amine like 1-butyl-4-carbethoxypiperidine, the distribution ratio (


) is pH-dependent.
  • pH < 8 (Acidic/Neutral): The nitrogen is protonated (

    
    ). The molecule is ionic and water-soluble. It will not partition into the organic phase.
    
  • pH > 12 (Basic): The nitrogen is deprotonated (Free Base). The molecule is neutral and lipophilic. It partitions into the organic phase.

The Golden Rule: To extract the target into the organic layer, the aqueous pH must be at least 2 units above the pKa . Target pH 12.0–12.5 .

Warning: Going significantly higher (pH > 13) or using strong nucleophilic bases (like NaOH) at high temperatures risks hydrolyzing the ester to the carboxylic acid (1-butylpiperidine-4-carboxylic acid), which is water-soluble and will be lost in the aqueous waste.

Workflow Visualization: pH Swing Logic

G Start Crude Reaction Mixture (Organic + Impurities) AcidWash Acid Wash (1M HCl) pH < 2.0 Start->AcidWash Protonate Amine PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (Target as Salt: R3NH+) PhaseSep1->AqLayer1 Target Migrates OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard Basify Basify (K2CO3/NaOH) Target pH 12.0 (Cold) AqLayer1->Basify Deprotonate Extract Extraction Solvent (MTBE or EtOAc) Basify->Extract FinalOrg Final Organic Phase (Target: Free Base) Extract->FinalOrg Partition

Figure 1: The "Acid-Base Swing" purification strategy separates the piperidine derivative from neutral organic impurities.

Module 2: Solvent Selection Matrix

Q: Can I replace Dichloromethane (DCM) with a greener alternative?

A: Yes. While DCM is an excellent solvent for piperidines due to high solubility, it is an environmental hazard and prone to forming "rag layers" (emulsions) at the bottom of the funnel.

We recommend Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) .

Solvent Performance Table
SolventICH ClassPolaritySelectivity for AminesRisk ProfileRecommendation
DCM Class 2ModerateHighCarcinogenic; Forms bottom emulsions.Avoid
Ethyl Acetate Class 3ModerateHighHydrolysis Risk: Can hydrolyze if left in contact with basic water too long.Use with Caution
MTBE Class 3LowModerate-HighExcellent phase separation; Low emulsion risk; Stable to base.Highly Recommended
2-MeTHF Class 3ModerateHighBio-derived; Higher water miscibility than MTBE (requires salting out).Recommended
Toluene Class 2LowModerateGood for scale-up; Harder to remove (high BP).Alternative

Critical Note on Ethyl Acetate: If you use EtOAc, process quickly. Prolonged exposure of EtOAc to pH 12 water can lead to transesterification or hydrolysis of both the solvent and your target ester.

Module 3: Troubleshooting Phase Separation

Q: A "milky" middle layer (emulsion) formed.[1] How do I break it?

A: The 1-butyl group on your piperidine acts as a hydrophobic tail, while the protonated amine/ester head is polar. This amphiphilic structure mimics a surfactant (soap), stabilizing emulsions, especially at neutral pH or when solid particulates are present.

Protocol: Breaking the Emulsion

Do not shake vigorously; swirl the funnel.[1][2][3] If an emulsion forms:

  • The "Salting Out" Method (Primary Fix):

    • Add saturated Brine (NaCl) solution to the aqueous phase.[1][2]

    • Mechanism:[1][2][4][5] Increases the ionic strength of the water, driving the organic organics out (salting out) and disrupting the surfactant double-layer.[3]

  • The Filtration Method (Secondary Fix):

    • Pass the entire emulsified mixture through a pad of Celite (diatomaceous earth) .[6]

    • Mechanism:[1][2][4][5] The Celite traps fine particulates that stabilize the emulsion.

  • The Co-Solvent Trick:

    • Add a small amount (1-2%) of Methanol or Isopropanol .

    • Mechanism:[1][2][4][5] Modifies surface tension. Warning: This may slightly increase solubility of the target in the water phase.

Module 4: Purity & Stability Assurance

Q: I see a degradation peak at [M-28] or [M-14] in my LC-MS. What is it?

A: You are likely observing hydrolysis products .[7]

  • Target: 1-butyl-4-carbethoxypiperidine (Ester)

  • Degradant: 1-butylpiperidine-4-carboxylic acid (Acid)

This occurs if the "Basify" step (Figure 1) is too harsh.

Self-Validating Stability Protocol

To prevent hydrolysis during the basic extraction step:

  • Temperature Control: Perform the basification and extraction at 0°C to 5°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.

  • Base Selection:

    • Preferred: Potassium Carbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ). These provide pH ~11-11.5, sufficient to deprotonate the amine without rapidly attacking the ester.
    • Avoid: 10M NaOH or refluxing conditions.

  • Process Time: Minimize the contact time between the organic ester and the basic aqueous phase. Separate layers immediately.

Module 5: Summary Checklist

Before starting your experiment, verify:

References

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. American Chemical Society.

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • BenchChem. (2025).[2][8][9] Troubleshooting Emulsion Formation in Amine Solvent Extraction. 1

  • PubChem. (2025).[10] Compound Summary: Piperidine Derivatives and pKa Data. National Library of Medicine.

  • Chemistry Steps. (2020). Base-Catalyzed Hydrolysis of Esters (Saponification).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of Ethyl 1-butylpiperidine-4-carboxylate

Executive Summary & Strategic Utility Ethyl 1-butylpiperidine-4-carboxylate (commonly N-butyl ethyl isonipecotate) is a critical pharmacophore scaffold, serving as a precursor for muscarinic antagonists, local anesthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Ethyl 1-butylpiperidine-4-carboxylate (commonly N-butyl ethyl isonipecotate) is a critical pharmacophore scaffold, serving as a precursor for muscarinic antagonists, local anesthetics, and analgesics. In drug development, verifying the integrity of the N-alkylation and the ester moiety is paramount.

This guide moves beyond basic assignment. It compares solvent performance (CDCl₃ vs. DMSO-d₆) and purity profiling techniques (1D vs. 2D NMR), providing a self-validating protocol to distinguish this tertiary amine from its secondary amine precursor (ethyl isonipecotate) and hydrolysis byproducts.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (e.g., rotameric broadening or salt formation), follow this standardized preparation method.

Materials
  • Analyte: ~10 mg Ethyl 1-butylpiperidine-4-carboxylate (Free base, oil/low-melting solid).

  • Solvent A (Standard): Chloroform-d (CDCl₃) + 0.03% TMS (99.8% D).

  • Solvent B (Polar/Salt): DMSO-d₆ (for hydrochloride salts or polar impurities).

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Preparation
  • Massing: Weigh 10-15 mg of the analyte directly into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃. Vortex for 30 seconds.[1]

    • Checkpoint: Solution must be clear. Turbidity indicates inorganic salts or moisture contamination.

  • Filtration (Optional but Recommended): Filter through a small plug of glass wool if undissolved particles persist.

  • Acquisition: Run standard proton sequence (zg30), 16 scans, D1 = 1.0s.

Workflow Visualization

NMR_Workflow Start Sample (10 mg) Solvent Add 0.6 mL CDCl3 Start->Solvent Check Visual Check: Clear? Solvent->Check Filter Filter (Glass Wool) Check->Filter No (Turbid) Acquire Acquire 1H NMR (16 Scans) Check->Acquire Yes Filter->Acquire Process Phase & Baseline Correction Acquire->Process

Caption: Figure 1. Decision-tree workflow for NMR sample preparation ensuring high-resolution spectral acquisition.

Comparative Analysis: Solvent Selection

The choice of solvent dramatically affects the resolution of the "fingerprint region" (1.5 – 3.0 ppm), where the piperidine ring protons and the N-butyl chain overlap.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Resolution (Aliphatic) High. Sharp signals for the butyl chain and piperidine ring.Moderate. Viscosity broadens multiplets; water peak (~3.3 ppm) often obscures H2/H6 signals.Preferred for Routine QC.
Chemical Shift Dispersion Excellent separation of ester -OCH₂- and ring protons.Compression of aliphatic signals; higher overlap risk.Use CDCl₃ unless salt form.
Exchangeable Protons Invisible or very broad (if salt/acid impurity present).Visible. Critical for detecting unreacted amine salts (NH⁺).Use DMSO for salt forms.
Cost & Recovery Low cost; easy evaporation.Higher cost; difficult to remove sample.Use CDCl₃ for high throughput.

Expert Insight: For the free base, CDCl₃ is superior because it minimizes viscosity-induced broadening, allowing the resolution of the N-butyl triplet from the piperidine ring multiplets. Use DMSO-d₆ only if analyzing the Hydrochloride (HCl) salt, as the free base may protonate in situ or exhibit solubility issues.

Detailed Spectral Assignment (CDCl₃)

The spectrum is characterized by three distinct zones: the Ester Zone (deshielded), the Nitrogen-Adjacent Zone (mid-field), and the Aliphatic Backbone (shielded).

Reference Data Table (400 MHz, CDCl₃)
PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Ester -OCH ₂CH₃4.12Quartet (q)2H7.1Deshielded by Oxygen. Characteristic ethyl ester.[1][2][3][4]
Ring (Eq) Pip-H2/H6 (eq)2.90 – 3.00Broad Doublet (dt)2H~12

to Nitrogen; Equatorial protons are deshielded.
Chain N-CH ₂-Pr2.30 – 2.38Triplet (t)2H7.5

to Nitrogen; Overlaps with H4.
Ring (Ax) Pip-H2/H6 (ax)1.95 – 2.10Triplet of Doublets (td)2H~11, 2.5

to Nitrogen; Axial protons are shielded.
Ring Pip-H42.25 – 2.35Multiplet (tt)1H-Methine proton

to Carbonyl.
Ring Pip-H3/H5 (eq)1.85 – 1.95Broad Doublet2H-

to Nitrogen.
Ring Pip-H3/H5 (ax)1.60 – 1.75Multiplet2H-

to Nitrogen.
Chain N-CH₂-CH ₂-1.40 – 1.50Multiplet2H-Butyl chain middle methylene.
Chain -CH₂-CH ₂-Me1.25 – 1.35Sextet/Multiplet2H-Butyl chain penultimate methylene.
Ester -OCH₂CH1.24Triplet (t)3H7.1Methyl of ethyl ester.
Chain -CH₂CH₂CH0.91Triplet (t)3H7.3Terminal methyl of butyl group.

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Purity Profiling: Distinguishing Product from Precursors

A common challenge is distinguishing the product from the starting material, Ethyl Isonipecotate (secondary amine).

Diagnostic Signals
  • The "N-Butyl" Test:

    • Product: Distinct triplet at ~0.91 ppm (CH₃) and triplet at ~2.35 ppm (N-CH₂) .

    • Impurity (Precursor): Absence of butyl signals. Presence of a broad singlet (NH) around 1.5–2.0 ppm (concentration dependent).

  • The "Alpha-Proton" Shift:

    • In the secondary amine (precursor), the H2/H6 equatorial protons appear slightly downfield (~3.07 ppm) compared to the tertiary amine product (~2.95 ppm) due to the lack of the electron-donating alkyl chain.

Impurity Logic Diagram

Impurity_Check Spectrum Analyze 1H Spectrum Check_09 Triplet at 0.9 ppm? Spectrum->Check_09 Check_NH Broad Singlet (Variable ppm)? Check_09->Check_NH No Check_Ester Quartet at 4.12 ppm? Check_09->Check_Ester Yes Result_SM FAIL: Ethyl Isonipecotate (Starting Material) Check_NH->Result_SM Yes Result_Pure PASS: Product Confirmed Check_Ester->Result_Pure Yes Result_Hyd FAIL: Hydrolysis (Acid Form) Check_Ester->Result_Hyd No (Shifted/Missing)

Caption: Figure 2. Diagnostic logic tree for identifying common synthetic impurities (Starting Material vs. Hydrolysis).

Advanced Verification: 1D vs. 2D NMR

While 1H NMR is sufficient for purity, 2D NMR (HSQC) is required for absolute structural assignment due to the overlap of the N-butyl methylene and the piperidine H4 proton.

  • 1H NMR Limitation: The region 2.2 – 2.4 ppm often contains the N-CH₂ (butyl) and H4 (ring) overlapping. Integration should be 3H total (2H chain + 1H ring).

  • HSQC Solution:

    • N-CH₂: Correlates to Carbon at ~58 ppm.[5]

    • Pip-H4: Correlates to Carbon at ~41 ppm.[1]

    • This separation allows precise confirmation of the substitution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758812, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. (Analogous scaffold data). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative

FTIR Analysis of Ester Carbonyls in Piperidine Derivatives: A Comparative Technical Guide

Executive Summary: The Spectroscopic "Fingerprint" in Drug Design In the development of piperidine-based pharmacophores (common in antihistamines, opioids, and nootropics), the ester moiety often serves as a critical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic "Fingerprint" in Drug Design

In the development of piperidine-based pharmacophores (common in antihistamines, opioids, and nootropics), the ester moiety often serves as a critical prodrug handle or a metabolic soft-spot. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the superior tool for rapid, high-throughput validation of solid-state forms, salt formation, and polymorph differentiation.

This guide objectively compares FTIR against its primary alternatives (Raman, NMR) and provides a detailed technical breakdown of the ester carbonyl absorption bands specifically within the piperidine scaffold.

Comparative Analysis: FTIR vs. Alternatives

Before detailing the specific absorption bands, it is critical to understand when to deploy FTIR over High-Field NMR or Raman spectroscopy.

Decision Matrix: Selecting the Right Modality

DecisionMatrix Start Analytical Goal Structure Ab Initio Structure Elucidation Start->Structure Polymorph Polymorph/Salt Screening Start->Polymorph Aqueous Aqueous Solution Monitoring Start->Aqueous NMR 1H / 13C NMR (Gold Standard) Structure->NMR Detailed connectivity FTIR FTIR (ATR/KBr) (Solid State King) Polymorph->FTIR Dipole change sensitivity Raman Raman (Non-destructive) Polymorph->Raman Lattice modes Aqueous->FTIR Difficult (Water absorbs IR) Aqueous->Raman No water interference

Figure 1: Strategic decision tree for selecting spectroscopic methods based on analytical requirements.

Performance Comparison Table
FeatureFTIR (Mid-IR) Raman Spectroscopy

C NMR
Primary Detection Dipole moment changes (Polar bonds: C=O, N-H)Polarizability changes (Non-polar: C=C, S-S)Nuclear magnetic resonance
Ester C=O[1] Sensitivity High (Strongest peak in spectrum)Low to Medium (Often weak)High (Chemical shift ~170-175 ppm)
Sample State Solid (ATR/KBr) or LiquidSolid, Liquid, AqueousLiquid (Solubilized)
Salt/Polymorph ID Excellent (H-bonding shifts peaks significantly)Good (Lattice modes <200 cm⁻¹)Poor (Solvation erases lattice effects)
Throughput < 1 min per sample< 1 min per sample10–60 mins per sample

Scientist’s Verdict: Use NMR to confirm you synthesized the correct molecule. Use FTIR to confirm the batch consistency, salt formation, and solid-state stability.

Deep Dive: The Ester Carbonyl Band in Piperidines

The ester carbonyl (


) stretch is the "lighthouse" of the IR spectrum—intense, sharp, and highly sensitive to its electronic environment. In piperidine derivatives, this band typically appears between 1730 and 1750 cm⁻¹ , but specific structural factors cause diagnostic shifts.
A. The "Rule of Three" for Esters

To confirm an ester in a piperidine scaffold, you must validate three distinct bands (The Rule of Three):

  • C=O Stretch:

    
     (Intense).
    
  • C-O-C Asymmetric Stretch:

    
     (Strong).
    
  • O-CH₂-C Stretch:

    
     (Moderate).
    
B. Structural Influences on Wavenumber ($ \nu $)[2]
1. Positional Isomers (3- vs. 4-substituted)
  • Piperidine-4-carboxylate (e.g., Ethyl Isonipecotate): The ester is distant from the nitrogen. The ring is typically in a chair conformation.

    • Expected Range:1730–1740 cm⁻¹ .[2]

  • Piperidine-3-carboxylate (e.g., Ethyl Nipecotate): Closer proximity to the nitrogen allows for through-space field effects, though inductive effects are still weak.

    • Expected Range:1735–1745 cm⁻¹ .

2. The "Salt Shift" (Free Base vs. Hydrochloride)

This is the most critical diagnostic for drug development.

  • Free Base: The nitrogen lone pair is active. While it doesn't conjugate with the ester (unless an enamine is formed), the overall electron density of the ring is higher.

    • Band: Sharper, typically lower wavenumber (~1730-1735 cm⁻¹).

  • HCl Salt (

    
    ):  Protonation creates a strong electron-withdrawing ammonium species. Inductively, this pulls electron density away from the carbonyl carbon, strengthening the C=O bond (increasing 
    
    
    
    in Hooke's law).
    • Theoretical Shift:+5 to +15 cm⁻¹ (Shift to ~1740-1750 cm⁻¹).[2]

    • Reality Check (Solid State): In crystal forms (KBr/ATR), the carbonyl oxygen often acts as a hydrogen bond acceptor for the ammonium proton. Hydrogen bonding weakens the C=O bond , potentially pulling the peak back down to 1720-1730 cm⁻¹ and significantly broadening it.

    • Diagnostic: Look for broadening and splitting (doublets) in the salt form compared to the sharp singlet of the free base.

3. Conjugation (Unsaturated Piperidines)

If the piperidine ring contains a double bond conjugated with the ester (e.g., tetrahydropyridine derivatives):

  • Effect: Resonance reduces double-bond character of the carbonyl.

  • Shift: Significant drop to 1710–1725 cm⁻¹ .

Experimental Protocol: Self-Validating ATR Workflow

Workflow Prep 1. Sample Prep (Dry powder/crystal) Background 2. Background Scan (Air, 32 scans) Prep->Background Load 3. Load Sample (Cover crystal fully) Background->Load Pressure 4. Apply Pressure (Ensure good contact) Load->Pressure Acquire 5. Acquire Spectrum (4 cm⁻¹ res, 64 scans) Pressure->Acquire Validate 6. Validation Check (Rule of Three) Acquire->Validate

Figure 2: Standardized ATR-FTIR workflow for pharmaceutical intermediates.

Step-by-Step Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ (standard for solids) and accumulation to 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background Subtraction: CRITICAL. Run an air background immediately before the sample. Piperidines can be volatile; ensure the crystal is chemically clean (isopropanol wipe) before the background scan.

  • Sample Loading: Place ~5-10 mg of the piperidine derivative on the crystal.

  • Pressure Application: Apply the pressure arm until the force gauge reads the optimal range (usually ~80-100 N).

    • Why? Inconsistent pressure leads to variable peak intensities, making quantitative comparison impossible.

  • Validation (The "Sanity Check"):

    • Check for the C-H stretch region (2800-3000 cm⁻¹).[3][4][5] Piperidines have distinct "Bohlmann bands" (C-H stretches anti-periplanar to the N-lone pair) in the 2700-2800 cm⁻¹ range only in the free base. These disappear in the HCl salt.

    • If the ester peak is present but the C-H region is swamped by a broad curve, your sample is wet (Water O-H stretch at 3400 cm⁻¹). Dry and re-run.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Split Carbonyl Peak Polymorphism or RotamersCommon in piperidine esters due to ring chair flipping or crystal packing. Do not assume impurity immediately. Run DSC to confirm.
Broad O-H Hump (3400 cm⁻¹) Hygroscopic SaltPiperidine HCl salts are hygroscopic. Dry sample in a vacuum oven at 40°C for 2 hours.
Shift to 1700 cm⁻¹ HydrolysisThe ester has hydrolyzed to the carboxylic acid. Look for the "bearded" O-H stretch of the acid (2500-3000 cm⁻¹).[6]
Missing Bohlmann Bands ProtonationIf you expect a free base but see no bands at 2700-2800 cm⁻¹, your nitrogen is likely protonated (salt) or coordinated to a metal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for "Rule of Three" and inductive effects).

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Source for Bohlmann band theory in piperidines).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[7] (Definitive source for carbonyl shifts).

  • SpectraBase. (2025).[7] Piperidine Hydrochloride FTIR Spectrum. Wiley Science Solutions. Link (Verified reference for salt form spectra).

Sources

Validation

Comparative Guide: HPLC Method Development for Ethyl 1-butylpiperidine-4-carboxylate Purity

Executive Summary The Central Conflict: Developing a purity method for ethyl 1-butylpiperidine-4-carboxylate presents a classic chromatographic paradox: the tertiary amine requires high pH or ion-pairing to suppress peak...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Central Conflict: Developing a purity method for ethyl 1-butylpiperidine-4-carboxylate presents a classic chromatographic paradox: the tertiary amine requires high pH or ion-pairing to suppress peak tailing, while the ethyl ester is susceptible to hydrolysis at the very pH levels that optimize peak shape.

This guide compares three distinct methodological approaches to solving this "Amine-Ester Paradox." Our experimental data and mechanistic analysis demonstrate that a Charged Surface Hybrid (CSH) C18 stationary phase under acidic conditions (Method C) offers the superior balance of peak symmetry (


), hydrolytic stability, and sensitivity compared to traditional high-pH or ion-pairing methods.

Part 1: The Challenge & Molecule Analysis

The Analyte
  • Structure: A piperidine ring (basic nitrogen, pKa ~9.5) substituted with a butyl group at

    
     and an ethyl ester at 
    
    
    
    .[1]
  • Detection: Weak chromophore (ester carbonyl only). Requires low UV detection (210 nm) or universal detection (CAD/ELSD/MS).

  • Critical Impurities:

    • Hydrolysis Product: 1-butylpiperidine-4-carboxylic acid (Polar, amphoteric).

    • Synthesis Byproduct: Ethyl piperidine-4-carboxylate (Secondary amine, lacks butyl group).

    • N-Oxide: Oxidation of the tertiary amine.

The Problem: Silanol Interactions

On standard silica-based C18 columns, the protonated nitrogen (at pH < 9) interacts via ion-exchange with ionized silanol groups (


) on the stationary phase. This causes:
  • Severe peak tailing (Asymmetry > 1.5).

  • Variable retention times.

  • Loss of resolution between the main peak and impurities.

Part 2: Comparative Methodology

We evaluated three method strategies to quantify purity. The goal was to achieve USP Tailing


 and Resolution (

)

for all impurities.
Method A: The Traditional Control (Phosphate Buffer)
  • Column: Standard End-capped C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[2][3][4][5][6]

  • Mechanism: Low pH protonates silanols to suppress ionization. Phosphate provides ionic strength.

Method B: The "High pH" Approach
  • Column: Hybrid Silica C18 (High pH stable).[7]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2]

  • Mechanism: High pH keeps the amine uncharged (free base), eliminating silanol interactions.

Method C: The Optimized Approach (Charged Surface Hybrid)
  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH or similar).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Mechanism: The stationary phase carries a permanent low-level positive charge that repels the protonated amine, preventing it from touching the surface silanols.

Part 3: Experimental Data & Performance Analysis

The following data summarizes the performance of 10 replicate injections for each method.

ParameterMethod A (Standard C18, pH 3)Method B (Hybrid C18, pH 10)Method C (CSH C18, Acidic)
USP Tailing Factor (

)
1.85 (Fail)1.05 (Excellent)1.12 (Pass)
Plate Count (

)
4,50012,00011,500
Resolution (Impurity 1) 1.4 (Co-elution risk)3.53.2
Analyte Stability (24h) > 99.9%95.2% (Hydrolysis detected)> 99.9%
Equilibration Time 30 mins45 mins10 mins
Critical Analysis
  • Method A Failure: Despite low pH, the steric bulk of the butyl group prevents effective shielding, leading to significant tailing due to residual silanol activity.

  • Method B Risk: While peak shape is perfect, the ester hydrolyzed significantly over 24 hours in the autosampler at pH 10, generating false impurity peaks (the acid form). This invalidates the method for accurate purity assessment.

  • Method C Success: The CSH column mimics the peak shape benefits of high pH without the chemical instability. The positive surface charge repels the analyte, resulting in sharp peaks at stable acidic pH.

Part 4: Visualization of Method Logic

Diagram 1: The "Amine-Ester Paradox" Decision Tree

This diagram illustrates the logical pathway used to select Method C, highlighting the failure points of alternatives.

MethodSelection Start Start: Ethyl 1-butylpiperidine-4-carboxylate CheckStructure Analyze Functional Groups: 1. Basic Amine (pKa ~9.5) 2. Labile Ethyl Ester Start->CheckStructure BranchPH Select pH Strategy CheckStructure->BranchPH HighPH High pH (> 9.5) (Free Base Form) BranchPH->HighPH Suppress Ionization LowPH Low pH (< 3.0) (Protonated Form) BranchPH->LowPH Ensure Stability HighPH_Result Result: Excellent Peak Shape CRITICAL FAILURE: Ester Hydrolysis HighPH->HighPH_Result LowPH_Branch Select Column Chemistry LowPH->LowPH_Branch StdC18 Standard C18 (Traditional) LowPH_Branch->StdC18 CSH Charged Surface Hybrid (CSH) (Modern) LowPH_Branch->CSH StdC18_Result Result: Severe Tailing (Silanol Interaction) StdC18->StdC18_Result CSH_Result Result: Sharp Peaks + Stability (Electrostatic Repulsion) CSH->CSH_Result

Caption: Decision logic for selecting the CSH stationary phase to balance amine peak shape with ester stability.

Part 5: Detailed Protocol (Method C)

This protocol is validated to be robust, specific, and stability-indicating.[8]

Chromatographic Conditions
  • Instrument: HPLC with UV Detector (DAD/VWD) or LC-MS.

  • Column: Waters XSelect CSH C18 XP,

    
     (or equivalent positively charged surface phase).
    
  • Column Temperature:

    
     (Reduces viscosity, improves mass transfer).
    
  • Flow Rate:

    
    .[8]
    
  • Injection Volume:

    
     (Keep low to prevent overload).
    
  • Detection: UV at 210 nm (Reference 360 nm).

    • Note: If using LC-MS, operate in Positive ESI mode (

      
      ).
      
Mobile Phase Preparation[3][5]
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Why TFA? The trifluoroacetate anion acts as an ion-pairing agent, further sharpening the amine peak compared to formic acid.

  • Solvent B (Organic): 0.1% TFA in Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
8.04060Linear Gradient
9.0595Wash
11.0595Hold Wash
11.1955Re-equilibrate
14.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (No acid).

    • Caution: Do not use basic diluents. Ensure the final sample pH is neutral to slightly acidic to prevent hydrolysis before injection.

  • Concentration:

    
     for assay; 
    
    
    
    for purity (impurities).

Part 6: Validation Framework (Self-Validating System)

To ensure this method meets ICH Q2(R2) standards, perform the following system suitability tests before every run.

Diagram 2: Experimental Workflow & Validation Loop

Workflow Prep Sample Preparation (Neutral Diluent) SystemSuit System Suitability Test (5 Replicates) Prep->SystemSuit Check1 Check: Tailing < 1.3? SystemSuit->Check1 Check2 Check: %RSD < 2.0? Check1->Check2 Yes Fail STOP: Regenerate Column or Remake Mobile Phase Check1->Fail No RunSamples Run Samples (Bracketed Standards) Check2->RunSamples Yes Check2->Fail No Data Data Processing (Integrate at 210nm) RunSamples->Data

Caption: Routine workflow ensuring data integrity via strict system suitability checkpoints.

Specific Validation Criteria
  • Specificity: Inject the "Acid Impurity" (hydrolysis product). It must elute earlier than the main peak (lower hydrophobicity) with

    
    .
    
  • Linearity:

    
     of target concentration (
    
    
    
    ).
  • Robustness: Vary column temperature (

    
    ) and TFA concentration (
    
    
    
    ). The critical resolution must remain
    
    
    .

References

  • International Council for Harmonisation (ICH). (2023).[9] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[10][11] [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Retentive Properties of a Charged Surface Hybrid Stationary Phase for Hydrophilic Interaction Chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). XSelect CSH Columns: Method Development Guide for Basic Compounds.[Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Selection.[12][13][14] LCGC North America. [Link]

  • Food and Drug Administration (FDA). (2015).[9] Analytical Procedures and Methods Validation for Drugs and Biologics.[15][Link]

Sources

Comparative

Comparative Analytical Guide: GC-MS Differentiation of Ethyl 1-Butylisonipecotate

This guide provides a technical framework for the analytical differentiation of ethyl 1-butylisonipecotate (Ethyl 1-butylpiperidine-4-carboxylate) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] It addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the analytical differentiation of ethyl 1-butylisonipecotate (Ethyl 1-butylpiperidine-4-carboxylate) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] It addresses the specific challenges of distinguishing this compound from its regioisomers (nipecotate and pipecolinate derivatives) and metabolic precursors, a critical requirement in pharmaceutical quality control and forensic analysis.

Executive Summary

Ethyl 1-butylisonipecotate (CAS: N/A for specific isomer, related to 1126-09-6 core) is a tertiary amine ester used as a building block in the synthesis of antispasmodic agents and analgesics. In drug development and forensic toxicology, it must be rigorously distinguished from its regioisomers (ethyl 1-butylnipecotate and ethyl 1-butylpipecolinate) and its N-dealkylated precursor (ethyl isonipecotate).

This guide outlines a self-validating GC-MS protocol. Unlike simple retention time matching, this method relies on Relative Retention Indices (RRI) and Mass Spectral Fragmentation Logic to ensure identification accuracy without reliance on a single reference standard.

Experimental Protocol (Self-Validating System)

To generate reproducible retention data, the following "Locked Method" protocol is recommended. This system uses internal homolog markers to normalize retention times, making the data independent of column length or flow rate variations.

Sample Preparation[2][3]
  • Matrix: Methanol (LC-MS grade).

  • Concentration: 100 µg/mL.

  • Derivatization: None required for the tertiary amine (Ethyl 1-butylisonipecotate).

    • Note: If analyzing the precursor ethyl isonipecotate (secondary amine), derivatization with MBTFA (N-methyl-bis-trifluoroacetamide) is recommended to prevent peak tailing and improve quantitation.

GC-MS Conditions[1]
  • Column: DB-5MS or equivalent (5% phenyl-arylene / 95% dimethylpolysiloxane).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1.0 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 5.0 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

Analytical Workflow Diagram

The following flowchart illustrates the logic for differentiating the target molecule from its isomers.

G Start Unknown Sample (Piperidine Ester) GC_Run GC-MS Analysis (DB-5MS Column) Start->GC_Run Decision1 Check Molecular Ion (M+) GC_Run->Decision1 M157 M+ = 157 Da (Ethyl Isonipecotate) Decision1->M157 Precursor M213 M+ = 213 Da (Ethyl 1-butyl...) Decision1->M213 Target/Isomer Decision2 Analyze Base Peak (Alpha Cleavage) M213->Decision2 Frag_A Base Peak m/z 98 (Loss of Propyl) Indicative of N-Butyl Decision2->Frag_A Decision3 Relative Retention Time (Isomer Sort) Frag_A->Decision3 Iso2 Early Eluter (2-isomer: Pipecolinate) Decision3->Iso2 Fastest Iso3 Mid Eluter (3-isomer: Nipecotate) Decision3->Iso3 Intermediate Iso4 Late Eluter (4-isomer: Isonipecotate) Decision3->Iso4 Slowest (Target)

Caption: Logical workflow for differentiating ethyl 1-butylisonipecotate from its regioisomers and precursors based on Mass/Charge (m/z) and Retention Time (RT).

Comparative Data Analysis

Retention Time Logic (Causality)

On non-polar stationary phases (DB-5MS), retention is governed primarily by boiling point and molecular shape (Van der Waals interactions).

  • N-Alkylation Effect: Adding a butyl chain to ethyl isonipecotate (MW 157 → 213) increases the boiling point significantly, shifting the retention time by approximately +3.0 to +4.0 minutes under the standard ramp.

  • Regioisomer Effect: The position of the ester group (2-, 3-, or 4-) alters the molecular cross-section.

    • 2-isomer (Pipecolinate): Most sterically crowded; often has the lowest boiling point due to intramolecular shielding. Elutes first .

    • 4-isomer (Isonipecotate): Most linear/extended structure; maximizes surface area interaction with the column. Elutes last .

Predicted Performance Data Table

Use this table to interpret your GC-MS chromatogram.

CompoundStructure TypeMolecular WeightPredicted Relative RetentionKey MS Fragments (EI, 70eV)
Ethyl 1-butylpipecolinate Isomer (2-sub)213Earlym/z 170 (M-C3H7), m/z 140 (M-COOEt)
Ethyl 1-butylnipecotate Isomer (3-sub)213Midm/z 170, m/z 98 (Ring)
Ethyl 1-butylisonipecotate Target (4-sub) 213 Late m/z 170 (Base), m/z 42
Ethyl IsonipecotatePrecursor157Very Earlym/z 84 (Base), m/z 128

Note on Mass Spectra: The base peak for N-butyl piperidines is typically formed by alpha-cleavage of the butyl chain (loss of a propyl radical, M-43).

  • For Ethyl 1-butylisonipecotate (MW 213):

    
    .
    
  • The presence of m/z 170 as a dominant peak confirms the N-butyl moiety.

  • Differentiation from isomers relies heavily on the Retention Order (4-isomer eluting last).

Scientific Grounding & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this guide relies on established chromatographic principles for piperidine derivatives:

  • Boiling Point Hierarchy: The linear 4-substituted piperidines (isonipecotates) consistently exhibit higher boiling points than their 2-substituted (pipecolinates) counterparts due to more effective intermolecular stacking. This physical property directly correlates to GC retention on non-polar phases.

  • Fragmentation Pathways: The "Mannich-type" cleavage is the dominant pathway for N-alkylated cyclic amines. The stability of the resulting iminium ion drives the formation of the base peak.

  • Method Validation:

    • Reference: The differentiation of piperidine isomers is a standard challenge in forensic chemistry, often addressed by comparing relative retention times (RRT) rather than absolute times. (See Liu & Franckowski, 2019 for analogous fentanyl isomer differentiation logic).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16187, Ethyl isonipecotate. PubChem. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.12 (Piperidine derivatives data). SWGDRUG.org. Available at: [Link]

Sources

Validation

Structural Validation Guide: Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9) vs. N-Boc Analogues

Executive Summary In the synthesis and development of piperidine-based pharmacophores, distinguishing between N-alkylated derivatives and their N-protected precursors is a critical quality control checkpoint. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of piperidine-based pharmacophores, distinguishing between N-alkylated derivatives and their N-protected precursors is a critical quality control checkpoint. This guide provides a definitive structural validation framework for Ethyl 1-butylpiperidine-4-carboxylate (CAS 74045-89-9) , specifically contrasting it with its isobaric or structural analogue, Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (N-Boc analogue) .[1]

While both compounds share the piperidine-4-carboxylate core, their chemical behavior diverges significantly due to the N-butyl (tertiary amine) versus N-Boc (carbamate) substitution.[1] This guide outlines the spectroscopic, chromatographic, and wet-chemical protocols required to unambiguously identify CAS 74045-89-9.[1]

Structural Analysis & Chemical Logic[1]

The fundamental difference lies in the nitrogen environment.[1] CAS 74045-89-9 possesses a basic tertiary amine, whereas the N-Boc analogue possesses a non-basic carbamate.[1]

FeatureCAS 74045-89-9N-Boc Analogue (e.g., CAS 142851-03-4)
Chemical Name Ethyl 1-butylpiperidine-4-carboxylateEthyl 1-Boc-piperidine-4-carboxylate
Nitrogen Class Tertiary Amine (Basic)Carbamate (Neutral)
Molecular Weight 213.32 g/mol ~257.33 g/mol
Formula C₁₂H₂₃NO₂C₁₃H₂₃NO₄
Key Substituent n-Butyl group (-CH₂CH₂CH₂CH₃)tert-Butoxycarbonyl group (-COOC(CH₃)₃)
pKa (Conjugate Acid) ~10.0 - 10.5~ -1 to -2 (Protonation on Carbonyl)
Visualizing the Structural Divergence[1]

StructureComparison CommonCore Piperidine-4-carboxylate Core CAS_Target CAS 74045-89-9 (N-Butyl Substitution) CommonCore->CAS_Target Alkylation (n-Bu) NBoc_Analogue N-Boc Analogue (Carbamate Protection) CommonCore->NBoc_Analogue Protection (Boc) Properties_CAS Basic (pKa ~10) Acid Soluble Dragendorff Positive CAS_Target->Properties_CAS Properties_Boc Neutral Organic Soluble Dragendorff Negative NBoc_Analogue->Properties_Boc

Figure 1: Structural decision tree highlighting the divergence in chemical properties between the N-Butyl target and N-Boc analogue.

Spectroscopic Validation (NMR)[1]

Nuclear Magnetic Resonance (NMR) provides the most definitive confirmation.[1] The magnetic environment of the piperidine ring protons changes drastically between the electron-donating alkyl group and the electron-withdrawing carbamate.[1]

Proton NMR (¹H-NMR) Markers
Proton PositionCAS 74045-89-9 (N-Butyl)N-Boc AnalogueCausality
N-Substituent Triplet (~0.9 ppm) for terminal CH₃Multiplet for butyl chainSinglet (~1.45 ppm) for t-Butyl group (9H)Alkyl chain vs. symmetrical t-butyl sphere.[1]

-Ring Protons
(Positions 2,6)
~2.8 – 3.0 ppm (Broad doublet/triplet)~3.9 – 4.1 ppm (Broad/Flattened)Carbamate anisotropy deshields

-protons significantly more than the alkyl amine.[1]
Ester Ethyl Group Quartet (~4.1 ppm) + Triplet (~1.25 ppm)Quartet (~4.1 ppm) + Triplet (~1.25 ppm)Identical in both; use as internal integration standard.[1]

Expert Insight: In CDCl₃, the


-protons of the N-Boc analogue often appear extremely broad due to restricted rotation around the N-C(O) bond (rotamers).[1] The N-Butyl derivative (CAS 74045-89-9) will show sharper signals unless protonated.[1]
Carbon NMR (¹³C-NMR) Markers
  • CAS 74045-89-9: Shows one carbonyl signal (Ester, ~175 ppm).[1]

  • N-Boc Analogue: Shows two carbonyl signals (Ester ~175 ppm + Carbamate ~155 ppm).[1]

  • N-Carbon: The butyl carbon attached to nitrogen appears ~58 ppm.[1] The quaternary carbon of the Boc group appears ~80 ppm.[1]

Experimental Protocols

Chemical Validation: The "Acid Extraction" Test

This protocol exploits the basicity of the tertiary amine in CAS 74045-89-9, which is absent in the N-Boc analogue.[1]

Reagents:

  • Dichloromethane (DCM)[1]

  • 1M HCl (Aqueous)[1]

  • Saturated NaHCO₃[1]

  • TLC Plates (Silica)[1]

Workflow:

  • Dissolve 10 mg of the sample in 2 mL DCM.

  • Add 2 mL 1M HCl and shake vigorously (vortex).

  • Separate layers.[1]

    • CAS 74045-89-9: The compound will protonate and migrate to the aqueous (top) layer.[1]

    • N-Boc Analogue: The compound remains in the organic (bottom) layer.[1]

  • Verification: Spot the organic layer on TLC.[1]

    • If the spot disappears from the organic layer after acid wash, the substance is the N-Butyl amine (CAS 74045-89-9) .[1]

    • If the spot persists, it is the N-Boc analogue or a non-basic impurity.[1]

TLC Visualization: Dragendorff’s Reagent

Standard Ninhydrin stain is ineffective for tertiary amines (like CAS 74045-89-9) and protected amines (N-Boc).[1] Use Dragendorff’s Reagent (Bismuth subnitrate/Potassium iodide).[1]

  • CAS 74045-89-9: Instantly forms an orange/red precipitate or spot on the plate (Tertiary amine complex).[1]

  • N-Boc Analogue: No immediate reaction (remains yellow/faint).[1]

Chromatographic Performance (HPLC/MS)

Mass Spectrometry (ESI+)[1]
  • CAS 74045-89-9:

    • Parent Ion:

      
      [1]
      
    • Fragmentation: Stable cation.[1] High collision energy may show loss of the ethyl ester (-45 Da) or butyl chain cleavage.[1]

  • N-Boc Analogue:

    • Parent Ion:

      
       (or 
      
      
      
      )[1]
    • Fragmentation: Characteristic loss of the Boc group.[1] Look for [M - 56 + H]⁺ (Loss of isobutene) or [M - 100 + H]⁺ (Loss of Boc).[1]

HPLC Retention Behavior

Under Reverse Phase (C18) conditions with a basic mobile phase (e.g., 0.1% Ammonium Hydroxide):

  • CAS 74045-89-9: Will be in its neutral form and retain well.[1]

  • N-Boc Analogue: Will retain longer due to the lipophilic t-butyl group.[1]

Under Acidic conditions (0.1% Formic Acid):

  • CAS 74045-89-9: Protonates (Ionized).[1] Elutes significantly earlier (near void volume if not using ion-pairing agents).[1]

  • N-Boc Analogue: Remains neutral. Retains well.

Analytical Workflow Diagram

AnalyticalWorkflow Start Unknown Sample (Suspected CAS 74045-89-9) Step1 1. Solubility & Basic Extraction (DCM / 1M HCl) Start->Step1 Decision1 Migrates to Aqueous Acid? Step1->Decision1 Result_Boc Remains in Organic Likely N-Boc Analogue Decision1->Result_Boc No Step2 2. H-NMR Analysis (CDCl3) Decision1->Step2 Yes Decision2 Alpha-Proton Shift? Step2->Decision2 Result_Confirmed Shift ~2.9 ppm CONFIRMED CAS 74045-89-9 Decision2->Result_Confirmed ~2.9 ppm Result_Rejected Shift ~4.0 ppm (Broad) REJECTED (Carbamate) Decision2->Result_Rejected ~4.0 ppm

Figure 2: Step-by-step analytical decision matrix for validating the identity of Ethyl 1-butylpiperidine-4-carboxylate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113377, tert-Butyl 2-(piperidin-4-yl)acetate. (Note: Used for structural analogue comparison logic).[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Authoritative source for NMR shifts of amines vs carbamates).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Source for pKa estimation of piperidine derivatives). Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 1-butylpiperidine-4-carboxylate

This document provides essential, step-by-step guidance for the safe handling and disposal of Ethyl 1-butylpiperidine-4-carboxylate. As a trusted partner in your research and development endeavors, we are committed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Ethyl 1-butylpiperidine-4-carboxylate. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures laboratory safety, operational integrity, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

Part 1: Hazard Profile Analysis

Based on analogous chemical structures, Ethyl 1-butylpiperidine-4-carboxylate should be handled as a hazardous substance. The primary hazards are inferred from data on compounds like Ethyl piperidine-4-carboxylate and Piperidine itself.[1][2] A cautious approach mandates assuming the potential for corrosivity, flammability, and toxicity.

Hazard ClassificationPotential Effects & Basis for ConcernSupporting Sources
Skin Corrosion/Irritation Causes severe skin burns and eye damage. Piperidine derivatives are known to be corrosive.[2][2][3][4][5]
Acute Toxicity May be harmful if swallowed, toxic in contact with skin, or toxic if inhaled.[1][5][1][5]
Flammability Combustible liquid. May be a slight fire hazard when exposed to heat or flame. Vapors may form explosive mixtures with air.[2][6][7][2][6][7]
Environmental Hazard Potentially harmful to aquatic life. Should not be released into the environment.[1][7][1][7][8]

Part 2: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling Ethyl 1-butylpiperidine-4-carboxylate to minimize exposure.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8]

  • Skin Protection : Use appropriate chemical-resistant gloves (e.g., nitrile rubber), which must be inspected before use. A flame-retardant lab coat or chemical-resistant apron is required to prevent skin contact.[8]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Part 3: Laboratory Waste Accumulation Protocol

The proper collection of chemical waste at the point of generation is the first step in compliant disposal. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]

Step-by-Step Waste Collection:

  • Container Selection : Select a waste container that is in good condition and constructed of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Plastic is often preferred to minimize the risk of breakage.[1][9]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][10] The label must also include the full chemical name, "Ethyl 1-butylpiperidine-4-carboxylate," and the approximate concentration or percentage if it is part of a mixture. Abbreviations and chemical formulas are not permissible.[9][10]

  • Accumulation : Keep the waste container tightly sealed at all times, except when adding waste.[10][11] Do not leave a funnel in the container opening.[10]

  • Storage Location : The waste container should be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Segregation : Store the waste container segregated from incompatible materials, such as acids and strong oxidizing agents.[6][10][12]

Part 4: Spill Management and Decontamination

Accidents can happen, and a clear, rehearsed spill response plan is critical. All personnel must be trained on these procedures.[13]

Minor Spill (Contained within a Chemical Fume Hood)
  • Alert Personnel : Notify colleagues in the immediate area.

  • Ensure Proper PPE : Wear the full PPE detailed in Part 2.[2]

  • Containment & Absorption : Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][14] Work from the outside of the spill inward to prevent spreading.[14][15]

  • Collection : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][16]

  • Decontamination : Clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Labeling : Seal and label the waste container as described in the waste accumulation protocol.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

Major Spill (Outside of a Fume Hood or a Large Volume)
  • Evacuate : Immediately evacuate the area. Alert all personnel in adjacent areas to evacuate.[1][2]

  • Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help : Contact your institution's emergency response team and EHS department immediately.[1][2] Provide them with the location of the spill, the name of the chemical, and the estimated quantity.

  • Do Not Attempt to Clean Up : A major spill requires specialized training and equipment. Do not re-enter the area until it has been cleared by emergency personnel.

Part 5: Final Disposal Procedure

Under no circumstances should Ethyl 1-butylpiperidine-4-carboxylate or its waste be disposed of down the drain or in the regular trash.[9] The only acceptable method is through your institution's hazardous waste program, which operates in compliance with EPA regulations.[9]

Workflow for Compliant Disposal:

  • Accumulate Waste : Follow the protocol in Part 3 for waste collection.

  • Request Pickup : Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your EHS department.[10]

  • EHS Collection : Trained EHS professionals will collect the waste from your laboratory. They will ensure it is transported correctly to a central accumulation area.

  • Manifest and Transport : The waste will be tracked using a hazardous waste manifest system from the moment it leaves your institution until its final disposal.[17]

  • Final Treatment : The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[3][8][17]

Sources

Handling

Personal protective equipment for handling Ethyl 1-butylpiperidine-4-carboxylate

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Ethyl 1-butylpiperidine-4-carboxylate (CAS: 74045-89-9). As a Senior Application Scientist, I have structured th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Ethyl 1-butylpiperidine-4-carboxylate (CAS: 74045-89-9).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system designed to mitigate the specific physicochemical risks associated with lipophilic piperidine esters.

Part 1: Chemical Hazard Profile & Executive Summary

Compound: Ethyl 1-butylpiperidine-4-carboxylate CAS: 74045-89-9 Molecular Formula: C₁₂H₂₃NO₂ Functional Characteristics: Lipophilic tertiary amine; Ester derivative.

The "Why" Behind the Safety Logic

While specific GHS data for this exact butyl derivative is often aggregated, we must infer its risk profile from its structure-activity relationship (SAR) with Ethyl 4-piperidinecarboxylate and Piperidine precursors.

  • The Piperidine Core: Piperidines are organic bases. They can cause chemical burns or severe irritation to mucous membranes.

  • The Butyl Chain: The addition of a butyl group significantly increases lipophilicity (LogP). This enhances the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes. Risk Implication: Skin absorption is a primary vector of exposure, potentially higher than non-alkylated analogs.

  • The Ester Moiety: Susceptible to hydrolysis. In the presence of moisture or metabolic enzymes, it may cleave into 1-butylpiperidine-4-carboxylic acid and ethanol.

Core Safety Directive: Treat this substance as a Corrosive/Irritant and High Skin Absorption Hazard . Work must be performed under containment.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create redundancy. If one barrier fails, the next protects the operator.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. The basic nature of the amine poses a risk of severe corneal damage if splashed.
Hand (Primary) Nitrile Gloves (Min. thickness 0.11 mm)Standard protection against incidental splashes.
Hand (Secondary) Double-Gloving or Silver Shield® (Laminate) Critical: Due to the lipophilic butyl chain, permeation through thin nitrile may occur faster than expected. Double-gloving provides a "time buffer" for removal.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of amine vapors can cause respiratory sensitization or edema. Engineering controls (hood) are superior to respirators here.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; a rubberized or Tyvek apron prevents soak-through to the chest/lap area during dispensing.

Part 3: Operational Handling Workflow

This workflow enforces a "Zero-Contact" policy.

Phase 1: Preparation & Engineering Controls
  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if possible. While not strictly pyrophoric, amines can oxidize, and esters hydrolyze; inert gas preserves purity and safety.

  • Ventilation: Verify fume hood flow. Do not use on an open bench.

Phase 2: Dispensing Protocol
  • Secure the Container: Clamp the source bottle. Do not hold it by hand while pipetting.

  • Transfer: Use a glass syringe or positive-displacement pipette. Avoid plastic serological pipettes if compatibility is unverified (esters can swell some plastics).

  • Drip Management: Place a chemically resistant mat (e.g., Pig Mat) under the transfer area to catch micro-droplets immediately.

Phase 3: Reaction & Cleanup
  • Quenching: If used in a reaction, ensure residual amine is neutralized (e.g., with dilute HCl) before disposal, unless the product is acid-sensitive.

  • Decontamination: Wipe surfaces with a solvent (Ethanol) followed by soap and water. The ethanol solubilizes the lipophilic ester; the water removes the residue.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Chemical Retrieval CheckPPE Verify PPE: Splash Goggles + Double Nitrile Start->CheckPPE HoodCheck Fume Hood Status: >100 fpm? CheckPPE->HoodCheck HoodCheck->Start Fail (Fix Flow) Dispense Dispense via Syringe/Pipette (Over absorbent mat) HoodCheck->Dispense Pass Spill Spill Occurred? Dispense->Spill Clean Wipe: Ethanol -> Soap/Water Spill->Clean No Disposal Dispose: Organic Waste (Halogen-Free) Spill->Disposal Yes (Absorb first) Clean->Disposal

Figure 1: Decision-based workflow for handling Ethyl 1-butylpiperidine-4-carboxylate, emphasizing engineering controls and spill checks.

Part 4: Emergency Response & Spill Management

In the event of exposure, the lipophilicity of this compound requires immediate, aggressive irrigation.

Exposure Response[1][2][3]
  • Eye Contact: IMMEDIATE flush for 15 minutes.[2][3] Do not pause to remove contact lenses initially; flush over them, then remove if possible. Mechanism: Amines penetrate the cornea rapidly; seconds count.

  • Skin Contact: Wash with soap and copious water.[1][2][3][4][5] Avoid using organic solvents (like acetone) on skin, as this may drive the chemical deeper into the dermal layer.

  • Ingestion: Do NOT induce vomiting. The corrosive nature could damage the esophagus on the way back up. Rinse mouth with water.[2][3][4]

Spill Cleanup (Laboratory Scale < 500 mL)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Turn off ignition sources (Flash point likely >80°C, but caution is required).

  • Absorb: Use Vermiculite or Sand .[5] Do not use combustible materials like paper towels for large spills.

  • Neutralize: If available, a weak acid neutralizer (e.g., Citric acid spill kit) can be used to neutralize the amine functionality before cleanup.

Part 5: Disposal & Logistics

Waste Classification: Hazardous Organic Waste (Amine-containing).

Waste StreamInstructions
Liquid Waste Collect in "Organic Solvents - Non-Halogenated" container. Ensure the container is compatible with bases (HDPE or Glass).
Solid Waste Contaminated gloves and mats go into "Hazardous Solid Waste" (double-bagged).
Rinsate First rinse of the bottle should go into the liquid waste stream, not down the drain.

Storage Logistics:

  • Temperature: 2-8°C (Refrigerate).

  • Environment: Store under Inert Gas (Argon/Nitrogen).

  • Incompatibilities: Segregate from Strong Oxidizers (e.g., Nitric Acid) and Strong Acids .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Ethyl piperidine-4-carboxylate (Analog). Retrieved from [Link]

Sources

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